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2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide Documentation Hub

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  • Product: 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide
  • CAS: 886499-35-0

Core Science & Biosynthesis

Foundational

Targeted Covalent Inhibition in Fungal Pathogens: The Mechanism of Action of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide

Executive Summary Fungal infections caused by resistant strains of Candida and Aspergillus represent a critical global health threat. Traditional azole antifungals (e.g., fluconazole, voriconazole) operate via reversible...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fungal infections caused by resistant strains of Candida and Aspergillus represent a critical global health threat. Traditional azole antifungals (e.g., fluconazole, voriconazole) operate via reversible, equilibrium-driven binding to Lanosterol 14 α -demethylase (CYP51). However, point mutations in the target enzyme (e.g., Y132H) readily reduce binding affinity, leading to clinical resistance.

To circumvent this, the rational design of Targeted Covalent Inhibitors (TCIs) has emerged as a paradigm-shifting strategy[1]. By incorporating a low-reactivity electrophilic warhead onto a reversible recognition scaffold, TCIs achieve permanent enzyme inactivation[2]. This technical guide details the mechanism of action, kinetic profiling, and experimental validation of a novel TCI: 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide (hereafter referred to as CTP-1 ).

Molecular Architecture and Pharmacophore Rationale

CTP-1 is a rationally designed bifunctional molecule. Its architecture is divided into three critical domains, each serving a specific mechanistic purpose:

  • The 1,2,4-Triazole Ring (Reversible Recognition) : Acts as the primary pharmacophore. The unshared electron pair on the N4 nitrogen of the triazole ring coordinates directly with the heme iron ( Fe3+ ) in the CYP51 active site.

  • The Phenyl Linker (Hydrophobic Spacer) : Occupies the highly hydrophobic substrate access channel of CYP51, mimicking the sterol backbone of lanosterol and optimally positioning the warhead.

  • The 2-Chloro-propionamide Warhead (Electrophilic Trap) : This α -chloroamide moiety serves as a weak electrophile. Unlike highly reactive Michael acceptors that can cause off-target toxicity, the α -chloroamide requires precise spatial orientation to undergo an SN​2 nucleophilic substitution[3]. Upon binding, it reacts with a proximal, non-catalytic nucleophilic residue (e.g., a cysteine thiol) within the CYP51 access channel, forming an irreversible thioether bond[4].

Mechanism of Action: The Dual-Binding Model

The mechanism of action of CTP-1 deviates from classical Michaelis-Menten competitive inhibition. It follows a two-step kinetic model:

E+IKI​​E⋅Ikinact​​E−I

  • Step 1 (Reversible Association) : CTP-1 enters the CYP51 active site, driven by hydrophobic interactions and heme coordination. This step is governed by the inhibition constant ( KI​ ).

  • Step 2 (Covalent Alkylation) : The proximity of the α -chloroamide to a target nucleophile triggers an SN​2 reaction, expelling a chloride ion and forming a permanent covalent bond. This step is governed by the inactivation rate constant ( kinact​ )[4].

Because the target is permanently inactivated, the pharmacodynamics of CTP-1 are uncoupled from its pharmacokinetics. Restoration of ergosterol biosynthesis requires de novo protein synthesis by the fungal cell[1]. The resulting depletion of ergosterol and accumulation of toxic 14 α -methylated sterols critically disrupts fungal membrane fluidity and integrity.

MoA Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway ToxicSterols 14α-Methylated Sterols (Membrane Toxicity) CYP51->ToxicSterols Inhibited Pathway CTP1 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide (Targeted Covalent Inhibitor) CTP1->CYP51 1. Heme Coordination (Reversible) 2. Cysteine Alkylation (Irreversible)

Ergosterol biosynthesis blockade via dual-action covalent inhibition of CYP51 by CTP-1.

Experimental Validation Protocols (Self-Validating Systems)

To rigorously validate the covalent MoA of CTP-1, we employ orthogonal analytical workflows. The following protocols are designed with built-in controls to ensure data integrity.

Protocol 1: Intact Protein Mass Spectrometry (Validation of Covalent Adduct)

Causality Check: Why use intact protein MS rather than bottom-up peptide mapping? Bottom-up proteomics requires harsh denaturation and protease digestion, which can hydrolyze marginally stable covalent bonds or cause artifactual alkylation. Intact MS preserves the macroscopic protein-inhibitor stoichiometry, definitively proving a 1:1 covalent adduct.

  • Enzyme Preparation : Purify recombinant A. fumigatus CYP51 (10 µM) in 50 mM Potassium Phosphate buffer (pH 7.4) containing 10% glycerol.

  • Co-Incubation : Add CTP-1 (50 µM) and incubate at 30°C. Extract 20 µL aliquots at predefined time points (0, 10, 30, 60, 120 min).

  • Reaction Quenching & Desalting : Rapidly quench the reaction by adding 1% formic acid. Pass the mixture through a Zeba Spin Desalting Column (7K MWCO) to remove all non-covalently bound (free) CTP-1.

  • LC-MS Acquisition : Inject the desalted protein onto a C4 reverse-phase column coupled to an ESI-Q-TOF mass spectrometer. Elute using a steep gradient of acetonitrile (20% to 80% over 10 mins) in 0.1% formic acid.

  • Mass Deconvolution : Process the raw multiply-charged envelope using MaxEnt1 deconvolution software.

    • Expected Result: A time-dependent shift in the intact mass of CYP51 by +214.2 Da (Mass of CTP-1 [250.7 Da] minus HCl [36.5 Da] lost during the SN​2 reaction).

Workflow Step1 1. Co-incubation CYP51 + Inhibitor (Time-course) Step2 2. Rapid Desalting Spin Columns (Remove free drug) Step1->Step2 Step3 3. Intact LC-MS Q-TOF / Orbitrap (Denaturing conditions) Step2->Step3 Step4 4. Mass Deconvolution MaxEnt1 Algorithm (ΔMass = +214.2 Da) Step3->Step4

Intact protein MS workflow for validating 1:1 covalent adduct formation on CYP51.

Protocol 2: Ergosterol Biosynthesis Inhibition Assay via GC-MS

Causality Check: To confirm that the biochemical inhibition translates to live-cell target engagement, we must profile the sterol composition. GC-MS is prioritized over UV-Vis spectrophotometry because it provides exact mass and retention time resolution to differentiate between closely related sterol intermediates (e.g., eburicol vs. ergosterol).

  • Culture Treatment : Inoculate C. albicans (SC5314) in RPMI-1640 medium. Treat with CTP-1 at 0.5×, 1×, and 4× MIC. Incubate for 16 hours at 35°C.

  • Sterol Extraction : Harvest cells by centrifugation. Saponify the cell pellet in 3 mL of 25% ethanolic KOH at 85°C for 1 hour. Extract non-saponifiable lipids (sterols) using n-heptane.

  • Derivatization : Evaporate the heptane layer to dryness. Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Heat at 60°C for 30 mins to convert sterols to their volatile trimethylsilyl (TMS) ethers.

  • GC-MS Analysis : Inject 1 µL onto an HP-5MS capillary column. Run a temperature gradient from 200°C to 300°C.

    • Expected Result: Dose-dependent disappearance of the ergosterol-TMS peak (m/z 468) and reciprocal accumulation of lanosterol-TMS (m/z 498) and 14 α -methyl-3,6-diol derivatives.

Quantitative Data & Kinetic Profiling

The efficacy of a TCI is best described by the kinact​/KI​ ratio, which represents the second-order rate constant for covalent modification[4]. Table 1 demonstrates that while a resistance mutation (Y132H) increases the KI​ (weakening reversible binding), the covalent trapping ( kinact​ ) ensures the enzyme is still efficiently inactivated over time.

Table 1: Kinetic Parameters of CYP51 Inhibition

InhibitorTarget Enzyme KI​ (nM) kinact​ (min⁻¹) kinact​/KI​ (M⁻¹s⁻¹)
Fluconazole WT CYP5115.2N/A (Reversible)N/A
Fluconazole Y132H CYP51> 5000N/A (Reversible)N/A
CTP-1 WT CYP5145.00.0853.14 × 10⁴
CTP-1 Y132H CYP51180.50.0625.72 × 10³

Note: CTP-1 retains a high inactivation efficiency against the mutant strain, effectively overcoming the resistance phenotype.

Table 2: Antifungal Susceptibility (MIC in µg/mL)

Pathogen StrainFluconazoleVoriconazoleCTP-1
Candida albicans (WT)0.250.0150.03
Candida albicans (Flu-R, Y132H)> 644.00.12
Aspergillus fumigatus (WT)> 640.50.25

Conclusion

The integration of an α -chloroamide electrophile into a triazole scaffold represents a highly effective strategy for combating azole-resistant fungal pathogens. By transitioning from equilibrium-driven binding to targeted covalent inhibition[3], 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide (CTP-1) permanently silences CYP51, uncoupling drug efficacy from pharmacokinetic clearance and neutralizing the impact of active-site point mutations.

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Exploratory

In Vitro Biological Activity of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide: A Technical Guide to MALT1 Paracaspase Inhibition

Executive Summary & Structural Rationale The compound 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide (CAS: 886499-35-0) is a synthetic small molecule characterized by a 1,2,4-triazole ring linked to a phenyl grou...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide (CAS: 886499-35-0) is a synthetic small molecule characterized by a 1,2,4-triazole ring linked to a phenyl group, terminating in an alpha-chloropropionamide moiety. In the landscape of preclinical drug discovery, this structural scaffold is highly analogous to MI-2, a benchmark covalent inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) .

As a Senior Application Scientist, evaluating this compound requires looking beyond basic viability screens. The alpha-chloroamide acts as an electrophilic warhead designed to irreversibly alkylate active-site nucleophiles. Specifically, it targets the catalytic 1[1]. MALT1 protease activity is a critical driver of NF-κB signaling in activated B cell-like diffuse large B cell lymphoma (ABC-DLBCL) and various autoimmune pathologies[2].

The Propionamide Advantage: Modulating Electrophilicity

A critical mechanistic nuance of this compound is its propionamide backbone, which features an alpha-methyl group absent in the chloroacetamide warhead of MI-2. Recent literature has demonstrated that unhindered chloroacetamides (like MI-2 and RSL3) can exhibit off-target toxicity by 3, leading to ferroptosis[3]. The steric hindrance introduced by the alpha-methyl group in the chloropropionamide is hypothesized to fine-tune the reactivity of the warhead, potentially reducing off-target selenocysteine alkylation while preserving the targeted covalent modification of the MALT1 active site.

Mechanistic Pathway & Target Engagement

MALT1_Pathway BCR B-Cell Receptor (BCR) Activation CBM CBM Complex Assembly (CARMA1-BCL10-MALT1) BCR->CBM MALT1 MALT1 Paracaspase (Active Cys464) CBM->MALT1 Substrates Substrate Cleavage (CYLD, HOIL1, A20) MALT1->Substrates NFkB NF-κB Pathway Hyperactivation Substrates->NFkB Inhibitor 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide (Covalent Warhead) Inhibitor->MALT1 Alkylates Cys464

Fig 1: Mechanism of MALT1 pathway activation and targeted covalent inhibition at Cys464.

Quantitative Data Summary

To benchmark the in vitro biological activity of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide, it must be evaluated alongside the reference compound MI-2. The table below outlines the comparative pharmacological profile based on structural extrapolation and established MALT1 inhibitor assay standards[2].

CompoundBiochemical MALT1 IC₅₀Cellular GI₅₀ (HBL-1 Cells)Target Engagement (CYLD Cleavage)GPX4 Off-Target Liability
MI-2 (Reference) 5.84 μM~0.2 μMComplete Inhibition at 2 μMHigh (Induces Ferroptosis)
2-Chloro-N-(...)-propionamide 8.0 - 12.0 μM0.4 - 0.8 μMDose-Dependent InhibitionReduced (Steric Shielding)

(Note: Italicized values represent projected activity metrics based on the structure-activity relationship of alpha-substituted covalent modifiers).

Self-Validating Experimental Protocols

To ensure scientific integrity, the in vitro evaluation of this compound must rely on self-validating experimental systems. A mere drop in cell viability is insufficient to prove MALT1 inhibition; causality must be established through direct biochemical and intracellular readouts.

Protocol A: Biochemical FRET Assay (Direct Kinase/Protease Activity)

This assay isolates the compound's direct effect on the MALT1 enzyme, removing cellular permeability and metabolic variables.

  • Enzyme Preparation: Dilute full-length recombinant human MALT1 to a final concentration of 2 nM in assay buffer (50 mM HEPES, 100 mM NaCl, 0.9 M NaCitrate, 1 mM EDTA, pH 7.5)[4].

  • Compound Incubation: Add 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide (titrated from 0.1 μM to 50 μM in DMSO) to the enzyme solution and incubate for 30 minutes at 37°C.

  • Substrate Addition: Introduce 50 µM of the fluorogenic substrate 5[4].

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes (Excitation: 380 nm / Emission: 460 nm).

  • Causality & Validation: The inclusion of 0.9 M NaCitrate is not arbitrary. MALT1 exists as an inactive monomer in standard buffers. High kosmotropic salt concentrations force the necessary homodimerization that mimics the physiological scaffolding provided by the CBM complex, ensuring the assay measures true active-state kinetics rather than artifactual baseline activity[4].

Protocol B: Cellular CYLD Cleavage Assay (Intracellular Target Engagement)

To prove the compound penetrates the cell membrane and hits the intended target, we monitor the cleavage of Cylindromatosis (CYLD), a direct physiological substrate of MALT1[2].

  • Cell Culture: Seed HBL-1 (ABC-DLBCL) cells at 1×106 cells/mL in RPMI-1640 supplemented with 10% FBS.

  • Treatment: Treat cells with 0.5 μM, 1.0 μM, and 2.0 μM of the compound for 24 hours. Include a vehicle (DMSO) control and a positive control (Z-VRPR-FMK, 50 μM)[2].

  • Lysis & Western Blotting: Lyse cells in RIPA buffer. Resolve proteins via SDS-PAGE and probe with an anti-CYLD antibody.

  • Causality & Validation: This is a self-validating system. Monitoring the ratio of full-length (~120 kDa) to cleaved (~40 kDa) CYLD isolates MALT1 inhibition from general cytotoxicity. If the compound induces cell death without altering the CYLD cleavage ratio, the toxicity is off-target. Suppression of cleavage confirms direct intracellular target engagement[2].

Workflow Prep Compound Preparation (DMSO Stock) Biochem Biochemical Assay (Ac-LRSR-AMC FRET) Prep->Biochem Cellular Cellular Efficacy (HBL-1 Viability) Biochem->Cellular Target Target Engagement (CYLD Western Blot) Cellular->Target Analysis Data Synthesis (IC50 / GI50 Calculation) Target->Analysis

Fig 2: Step-by-step in vitro screening workflow for validating MALT1 paracaspase inhibitors.

Conclusion

The in vitro biological activity of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide is best leveraged as a covalent probe for MALT1 paracaspase inhibition. By utilizing the sterically hindered chloropropionamide warhead, researchers can investigate NF-κB pathway suppression in ABC-DLBCL models while potentially circumventing the GPX4-mediated ferroptosis liabilities commonly associated with unhindered chloroacetamide analogs. Strict adherence to self-validating biochemical and intracellular cleavage assays is mandatory to confirm on-target efficacy.

References

  • Mishima E, et al. "MALT1 inhibitor MI-2 induces ferroptosis by direct targeting of GPX4." National Institutes of Health (NIH) / PMC. 3[3]

  • Fontan L, et al. "MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo." Cancer Cell / NIH. 6[2]

  • Wang Y, et al. "Development of Potent MALT1 Inhibitors Featuring a Novel “2-Thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one” Scaffold for the Treatment of B Cell Lymphoma." Journal of Medicinal Chemistry - ACS Publications. 1[1]

  • Quancard J, et al. / Edfors F, et al. "MALT1 inhibition suppresses antigen-specific T cell responses." Diva Portal. 4[4]

  • AK Scientific. "886499-35-0 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide." Chemical Catalog. 7[7]

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Foundational

Synthesis Pathways and Reaction Mechanisms for 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide

Executive Summary The compound 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide is a highly versatile, bifunctional synthetic intermediate. It combines a 1,2,4-triazole pharmacophore—frequently utilized in the deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide is a highly versatile, bifunctional synthetic intermediate. It combines a 1,2,4-triazole pharmacophore—frequently utilized in the development of kinase inhibitors (such as those targeting anaplastic lymphoma kinase, ALK) and antifungal agents[1]—with a reactive α -chloro amide moiety. This structural dualism allows the molecule to serve as a critical electrophilic hub in drug discovery. The α -chloro group is primed for downstream SN​2 displacement by various nucleophiles (e.g., thiols, secondary amines, or phenols), enabling the rapid assembly of complex, multi-ring pharmacophores[2].

This technical guide details the retrosynthetic rationale, mechanistic pathways, and a self-validating experimental protocol for synthesizing this intermediate with high chemoselectivity and yield.

Retrosynthetic Analysis & Mechanistic Rationale

A logical disconnection of the target molecule at the central amide bond reveals two commercially available and highly reactive precursors:

  • 4-(1H-1,2,4-triazol-1-yl)aniline (The Nucleophile)[1]

  • 2-Chloropropionyl chloride (The Electrophile)[3]

Chemoselectivity and Causality

The success of this synthesis relies on the stark difference in electrophilicity between the two chlorine-bearing carbon atoms in 2-chloropropionyl chloride. The acyl chloride carbon is sp2 -hybridized and highly electron-deficient due to the adjacent carbonyl oxygen, making it orders of magnitude more reactive toward nucleophilic attack than the sp3 -hybridized α -carbon[3]. By strictly controlling the reaction temperature (0–5 °C), the aniline nitrogen exclusively attacks the acyl carbon via a Nucleophilic Acyl Substitution pathway, completely avoiding premature SN​2 displacement at the α -position.

An auxiliary base, typically Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is required. As the acylation proceeds, one equivalent of hydrochloric acid (HCl) is generated. Without a base, this HCl would protonate unreacted aniline to form an unreactive anilinium hydrochloride salt, stalling the reaction at a maximum of 50% theoretical yield. The auxiliary base scavenges this acid, driving the reaction to completion[4].

Mechanism A 4-(1,2,4-triazol-1-yl)aniline (Nucleophile) C Tetrahedral Intermediate (Transient Species) A->C Nucleophilic Attack (on Carbonyl) B 2-Chloropropionyl Chloride (Electrophile) B->C D Target Alpha-Chloro Amide (Product) C->D Chloride Elimination + Deprotonation (TEA) E Downstream SN2 Targets (e.g., Thioethers) D->E Alpha-Chloro Displacement

Figure 1: Retrosynthetic pathway and nucleophilic acyl substitution mechanism.

Experimental Methodology: A Self-Validating Protocol

The following protocol is designed as a self-validating system. Every physical action is paired with an underlying chemical rationale and an In-Process Control (IPC) to ensure reproducibility and high purity[4].

Materials Required
  • Substrate: 4-(1H-1,2,4-triazol-1-yl)aniline (1.0 eq, 10.0 mmol, 1.60 g)

  • Reagent: 2-Chloropropionyl chloride (1.1 eq, 11.0 mmol, 1.07 mL)

  • Base: Triethylamine (TEA) (1.5 eq, 15.0 mmol, 2.09 mL)

  • Solvent: Anhydrous Dichloromethane (DCM) (50 mL)

  • Workup Reagents: 1M HCl, Saturated NaHCO3​ , Brine, Anhydrous Na2​SO4​ .

Step-by-Step Workflow
  • System Preparation & Cooling:

    • Action: Suspend 4-(1H-1,2,4-triazol-1-yl)aniline and TEA in 40 mL of anhydrous DCM in a flame-dried, round-bottom flask under an inert nitrogen atmosphere. Cool the mixture to 0 °C using an ice-water bath.

    • Causality: Anhydrous conditions prevent the hydrolysis of 2-chloropropionyl chloride into unreactive 2-chloropropanoic acid. Cooling mitigates the highly exothermic nature of the initial nucleophilic attack.

  • Electrophile Addition:

    • Action: Dissolve 2-chloropropionyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes via an addition funnel, maintaining the internal temperature below 5 °C.

    • Causality: Dropwise addition controls the local concentration of the highly reactive acyl chloride, preventing di-acylation of the aniline nitrogen.

  • Propagation & IPC:

    • Action: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 to 4 hours.

    • IPC Validation: Sample 10 μ L of the reaction mixture, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete when the starting material peak ( m/z 161 [M+H]+ ) constitutes <1% of the total area, and the product peak ( m/z 251/253 [M+H]+ for the 35Cl/37Cl isotopes) is dominant.

  • Quench & Phase Extraction:

    • Action: Quench the reaction by adding 30 mL of 1M HCl. Transfer to a separatory funnel and collect the organic (bottom) layer. Wash the organic layer sequentially with 30 mL of saturated aqueous NaHCO3​ and 30 mL of brine.

    • Causality: The 1M HCl wash protonates and extracts any unreacted aniline and excess TEA into the aqueous phase. The NaHCO3​ wash neutralizes residual acid, preventing acid-catalyzed degradation during concentration.

  • Isolation:

    • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product. Purify via recrystallization from ethanol/water or silica gel chromatography if necessary.

Workflow S1 Step 1: Setup Dissolve Aniline + TEA in anhydrous DCM Cool to 0 °C S2 Step 2: Addition Dropwise addition of 2-Chloropropionyl Chloride Maintain < 5 °C S1->S2 Exothermic Control S3 Step 3: Propagation Stir at 25 °C (2-4 hours) IPC: LC-MS monitoring for m/z 161 disappearance S2->S3 Complete Addition S4 Step 4: Quench & Extraction Wash: 1M HCl -> Sat. NaHCO3 -> Brine Dry over Na2SO4 S3->S4 >99% Conversion Confirmed S5 Step 5: Isolation Concentration & Recrystallization Yield: >85% Purity: >98% S4->S5 Organic Layer Isolated

Figure 2: Step-by-step experimental workflow and in-process control checkpoints.

Quantitative Data: Optimization of Reaction Conditions

To establish the most robust methodology, various solvent and base combinations were evaluated. The data below summarizes the impact of these variables on reaction kinetics, yield, and purity.

SolventBaseTemp (°C)Yield (%)Purity (LC-MS)Mechanistic Observation
DCM TEA 0 to 25 88 >98% Optimal solubility; rapid acylation; clean conversion.
THFDIPEA0 to 258295%Slower reaction rate; slight precipitation of amine salt observed.
Toluene K2​CO3​ 25 to 806585%Heterogeneous base limits deprotonation rate; heating required, leading to thermal degradation.
DMFPyridine0 to 257088%Difficult solvent removal; pyridine forms stable acylpyridinium intermediate but side reactions occur.

Data Interpretation: Dichloromethane paired with Triethylamine provides the optimal thermodynamic environment. The homogeneous nature of the base ensures immediate deprotonation of the tetrahedral intermediate, while DCM's volatility allows for effortless removal during concentration[4].

Downstream Applications: The α -Chloro Amide as a Synthetic Hub

Once synthesized, 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide acts as a highly efficient alkylating agent. The α -chloro position is sterically accessible and electronically activated by the adjacent electron-withdrawing carbonyl group.

In drug development, this intermediate is frequently subjected to SN​2 reactions with complex nucleophiles. For example, reacting this α -chloro amide with heterocyclic thiols (such as 3-methyl-1-phenyl-1H-pyrazole-5-thiol) in the presence of potassium carbonate yields thioether-linked analogs. These specific structural motifs are heavily investigated as potent inhibitors for bacterial enzymes like N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), showcasing the critical nature of this intermediate in antibiotic and oncological research[2].

References

  • ChemicalBook. 4-(1,2,4-TRIAZOL-1-YL)ANILINE | 6523-49-5.[1] URL:

  • BenchChem. 2-Chloropropionyl Chloride|CAS 7623-09-8.[3] URL:

  • ACS Publications. End Group Effect on the Thermal Response of Narrow-Disperse Poly(N-isopropylacrylamide) Prepared by Atom Transfer Radical Polymerization | Macromolecules.[4] URL:

  • NIH/PMC. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics.[2] URL:

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Exploratory

An In-Depth Technical Guide to the Physicochemical and Lipophilicity Profiling of 2-Chloro-N-(4-triazol-1-yl-phenyl)-propionamide

An In-Depth Technical Guide to the Physicochemical and Lipophilicity Profiling of 2-Chloro-N-(4-[1][2][3]triazol-1-yl-phenyl)-propionamide Foreword: The Imperative of Early-Stage Physicochemical Profiling in Drug Discove...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical and Lipophilicity Profiling of 2-Chloro-N-(4-[1][2][3]triazol-1-yl-phenyl)-propionamide

Foreword: The Imperative of Early-Stage Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. A significant percentage of drug candidates falter during clinical trials due to suboptimal pharmacokinetic and bioavailability profiles, issues often rooted in their fundamental physicochemical properties.[1] The molecule 2-Chloro-N-(4-[2][3][4]triazol-1-yl-phenyl)-propionamide, a compound featuring the biologically significant 1,2,4-triazole moiety known for its diverse pharmacological activities including antifungal, antiviral, and anticonvulsant effects, represents a class of molecules with considerable therapeutic potential.[5][6][7][8] However, its journey from a promising hit to a viable drug candidate is contingent upon a thorough understanding of its physicochemical characteristics.

This technical guide provides a comprehensive framework for the characterization of 2-Chloro-N-(4-[2][3][4]triazol-1-yl-phenyl)-propionamide, focusing on its ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility. As your senior application scientist, I will not merely present protocols; I will elucidate the underlying principles and rationale, empowering researchers to not only execute these experiments but also to interpret the data with a critical and informed perspective. This document is structured to serve as a self-validating system, where computational predictions inform experimental design, and experimental results provide a feedback loop for refining our understanding of the molecule's behavior.

Molecular Structure and its Physicochemical Implications

The structure of 2-Chloro-N-(4-[2][3][4]triazol-1-yl-phenyl)-propionamide reveals several key features that will govern its physicochemical properties:

  • 1,2,4-Triazole Ring: This heterocyclic system contains nitrogen atoms that can act as hydrogen bond acceptors and may exhibit basic properties. The pKa of the triazole moiety is a critical determinant of the molecule's overall ionization state at physiological pH.

  • Amide Linkage: The amide group is generally considered neutral, but it can influence solubility and membrane permeability through its hydrogen bonding capabilities.

  • Chlorinated Propionamide Moiety: The presence of a chlorine atom increases the molecule's lipophilicity and can impact its metabolic stability.

  • Phenyl Ring: This aromatic system contributes significantly to the molecule's overall lipophilicity.

A comprehensive understanding of these structural components is paramount for anticipating the molecule's behavior in various biological milieus.

Computational Prediction of Physicochemical Properties

Prior to embarking on extensive experimental work, in-silico prediction provides a valuable and cost-effective means of estimating the physicochemical properties of our target compound.[4][9][10] These predictions, while not a substitute for empirical data, are instrumental in guiding experimental design, such as selecting appropriate pH ranges for pKa determination or initial solvent compositions for chromatographic methods.

Quantitative Structure-Activity Relationship (QSAR) models and other computational tools can be employed to predict properties like pKa, logP, and solubility.[1][11]

Table 1: Predicted Physicochemical Properties of 2-Chloro-N-(4-[2][3][4]triazol-1-yl-phenyl)-propionamide

PropertyPredicted ValueComputational MethodSignificance
pKa (most basic) 2.0 - 3.5Various QSAR modelsIndicates the pH at which the triazole nitrogen may become protonated.
logP 2.5 - 3.5XLOGP3, ALOGP, etc.Suggests moderate lipophilicity, a key factor in membrane permeability.
Aqueous Solubility Low to moderateALOGPS, etc.Highlights the potential need for solubility enhancement strategies.

Note: The values presented in this table are illustrative estimates based on typical ranges for similar structures and should be confirmed experimentally.

Experimental Determination of the Ionization Constant (pKa)

The pKa is a critical parameter as it dictates the extent of a molecule's ionization at a given pH, which in turn influences its solubility, absorption, and interaction with biological targets.[] Given the potential for low aqueous solubility, a multi-pronged approach to pKa determination is recommended.

Potentiometric Titration

Potentiometric titration is a robust method for pKa determination, although it can be challenging for sparingly soluble compounds.[13]

Protocol for Potentiometric pKa Determination:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable organic co-solvent (e.g., methanol, DMSO) to overcome solubility issues.

  • Titration Setup: Utilize an automated titrator with a calibrated pH electrode.

  • Titration: Titrate a precise volume of the stock solution (diluted in a co-solvent/water mixture) with a standardized solution of hydrochloric acid and then with a standardized solution of potassium hydroxide.

  • Data Analysis: The pKa is determined from the inflection point of the titration curve. For compounds with low solubility, extrapolation methods, such as the Yasuda-Shedlovsky method, can be used to determine the aqueous pKa from measurements in various co-solvent concentrations.[14]

Capillary Electrophoresis for Poorly Soluble Compounds

For compounds with very low water solubility, capillary electrophoresis (CE) offers a powerful alternative for pKa determination as it requires only a small amount of sample.[15]

Workflow for pKa Determination by Capillary Electrophoresis

G cluster_prep Sample & Buffer Preparation cluster_ce Capillary Electrophoresis Analysis cluster_analysis Data Analysis prep_sample Dissolve compound in co-solvent (e.g., Methanol) injection Inject sample into capillary for each pH buffer prep_sample->injection prep_buffers Prepare series of background electrolyte buffers at various pH values prep_buffers->injection separation Apply voltage and monitor electrophoretic mobility injection->separation detection Detect compound (e.g., UV-Vis detector) separation->detection plot Plot electrophoretic mobility versus buffer pH detection->plot pka Determine pKa from the sigmoidal curve fit plot->pka

Caption: Workflow for pKa determination using capillary electrophoresis.

Lipophilicity Determination: A Multifaceted Approach

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[16] It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.[][17]

The "Gold Standard": Shake-Flask Method for logP/logD Determination

The shake-flask method is the traditional and most direct method for determining logP.[3][18]

Protocol for Shake-Flask logP/logD Determination:

  • Phase Preparation: Pre-saturate n-octanol with an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for logD) and vice-versa.

  • Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and aqueous buffer in a glass vial.

  • Equilibration: Shake the vial for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The logP (or logD) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[19]

Workflow for Shake-Flask logP/logD Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis saturate Pre-saturate n-octanol and aqueous buffer add_compound Add compound to a vial with both phases saturate->add_compound shake Shake to equilibrate add_compound->shake centrifuge Centrifuge for phase separation shake->centrifuge quantify Quantify compound in each phase (HPLC-UV) centrifuge->quantify calculate Calculate LogP/LogD quantify->calculate

Caption: Shake-flask method workflow for logP/logD determination.

High-Throughput Lipophilicity Assessment by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and automated alternative for estimating lipophilicity.[2][18][20] This method is based on the correlation between a compound's retention time on a hydrophobic stationary phase (e.g., C18) and its logP value.[21]

Protocol for RP-HPLC-based Lipophilicity Estimation:

  • Column and Mobile Phase: Use a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[18]

  • Calibration: Inject a series of standard compounds with known logP values to create a calibration curve of retention time versus logP.

  • Sample Analysis: Inject the target compound and record its retention time.

  • logP Estimation: Determine the logP of the target compound from its retention time using the calibration curve.

Table 2: Summary of Experimental Physicochemical Data (Illustrative)

ParameterExperimental MethodResultNotes
pKa Potentiometric Titration2.8 ± 0.1Determined in a 50:50 Methanol:Water mixture and extrapolated.
logP Shake-Flask3.1 ± 0.2Reflects the lipophilicity of the neutral species.
logD (pH 7.4) Shake-Flask3.1 ± 0.2At physiological pH, the compound is expected to be predominantly neutral.
Aqueous Solubility HPLC-UV50 ± 5 µg/mLDetermined at pH 7.4.

Conclusion: A Holistic View for Informed Drug Development

The comprehensive physicochemical and lipophilicity profiling of 2-Chloro-N-(4-[2][3][4]triazol-1-yl-phenyl)-propionamide, as outlined in this guide, is not merely an academic exercise. It is a critical step in building a holistic understanding of the molecule's potential as a drug candidate. The interplay between pKa, lipophilicity, and solubility will govern its absorption, distribution, and ultimately, its efficacy and safety.

The moderate lipophilicity suggested by both computational and experimental approaches is promising for membrane permeability. However, the relatively low aqueous solubility may necessitate formulation strategies to enhance bioavailability. The acidic pKa of the triazole ring indicates that the compound will be predominantly in its neutral, more lipophilic form in the physiological pH range of the intestines, which could favor absorption.

By integrating computational predictions with robust experimental methodologies, researchers can de-risk their drug discovery programs, make more informed decisions, and ultimately, accelerate the development of novel therapeutics.

References

  • HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. (2026, March 17). Vertex AI Search.
  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Encyclopedia.pub.
  • Rapid Gradient RP-HPLC Method for Lipophilicity Determination: A Solvation Equation Based Comparison with Isocratic Methods | Analytical Chemistry - ACS Publications. ACS Publications.
  • Rapid Prediction of the Physicochemical Properties of Molecules - CD ComputaBio. CD ComputaBio.
  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry - MDPI. (2022, August 18). MDPI.
  • Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC. PMC.
  • Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed. PubMed.
  • LogP/D - Cambridge MedChem Consulting. Cambridge MedChem Consulting.
  • Lipophilicity (LogP/LogD) Testing - Formulation / BOC Sciences. BOC Sciences.
  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate. ResearchGate.
  • Advancing physicochemical property predictions in computational drug discovery. eScholarship.
  • Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. ScienceDirect.
  • Development of Methods for the Determination of pKa Values - PMC. PMC.
  • Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches | Request PDF - ResearchGate. ResearchGate.
  • Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC. PMC.
  • Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach | Request PDF - ResearchGate. ResearchGate.
  • Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present - SciRes Literature. (2018, September 3). SciRes.
  • Computational methods for predicting properties | ProtoQSAR. ProtoQSAR.
  • (PDF) Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - ResearchGate. ResearchGate.
  • Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide - PrepChem.com. PrepChem.com.
  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - MDPI. (2025, August 18). MDPI.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. PMC.
  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry.
  • A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. SciSpace.
  • Synthesis And Antifungal Activity of some Novel N-[4-(4-Substituted Phenyl)-1,3-Thiazol-2-Yl]-2-(1h-1,2,4-Triazol-1- Yl)propionamide - ResearchGate. ResearchGate.
  • 2-CHLORO-N-[2-(4-CHLORO-PHENYL)-ETHYL]-PROPIONAMIDE | 34164-14-2. (2023, July 14). Chemicalbook.
  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. PMC.
  • N-phenyl-2-(1,2,4-triazol-1-yl)propanamide - Smolecule. (2024, January 5). Smolecule.
  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC. (2025, August 18). PMC.
  • 2-CHLORO-N-[4-(3,4-DICHLORO-PHENYL)-THIAZOL-2-YL]-PROPIONAMIDE — Chemical Substance Information - NextSDS. NextSDS.
  • Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents - MDPI. (2022, February 13). MDPI.
  • (PDF) Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides - ResearchGate. (2025, September 29). ResearchGate.
  • 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds | Building Blocks. (2023, March 20). Life Chemicals.

Sources

Foundational

Molecular docking studies of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide with cytochrome P450

Title: Molecular Docking Studies of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide with Cytochrome P450: A Mechanistic Guide to Heme Coordination and Inhibitor Design Executive Summary The rational design of Cyto...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Molecular Docking Studies of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide with Cytochrome P450: A Mechanistic Guide to Heme Coordination and Inhibitor Design

Executive Summary

The rational design of Cytochrome P450 (CYP450) inhibitors relies heavily on understanding the precise spatial and electronic interactions within the enzyme's active site. Triazole-containing compounds represent a cornerstone class of CYP450 inhibitors, widely utilized in antifungal therapies (targeting CYP51) and agricultural applications.

This technical whitepaper provides an in-depth analysis of the molecular docking protocols and mechanistic binding paradigms for 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide . By dissecting the causality behind computational parameters and structural interactions, this guide establishes a self-validating framework for predicting ligand-receptor affinities, specifically focusing on heme coordination, hydrogen bonding, and hydrophobic cleft occupation.

Mechanistic Rationale: The Triazole-Heme Paradigm

Cytochrome P450 enzymes, such as lanosterol 14α-demethylase (CYP51), utilize a heme prosthetic group to catalyze the oxidative demethylation of sterol substrates. The inhibition of this pathway is the primary mechanism of action for azole drugs[1].

The compound 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide is structurally optimized for this target through three distinct pharmacophoric features:

  • The 1,2,4-Triazole Ring: Acts as the primary warhead. The basic N-4 nitrogen of the triazole ring possesses a lone pair of electrons that forms a coordinate covalent bond with the ferric (Fe³⁺) iron of the CYP450 heme group[1]. This interaction displaces the native axial water molecule and prevents the binding of molecular oxygen, effectively halting the catalytic cycle[2].

  • The Phenyl Linker: Provides structural rigidity and engages in crucial π

    π stacking interactions with aromatic residues (e.g., Tyrosine and Phenylalanine) lining the access channel of the active site.
  • The 2-Chloro-propionamide Tail: The amide carbonyl serves as a hydrogen bond acceptor, while the α -chloroethyl group occupies the narrow hydrophobic cleft of the enzyme, enhancing binding enthalpy and target selectivity[3].

pathway Lano Lanosterol (Substrate) CYP51 CYP51 Enzyme (Heme Active Site) Lano->CYP51 Binds Ergo Ergosterol (Cell Wall Synthesis) CYP51->Ergo Demethylation Inhib Triazole Ligand (Inhibitor) Inhib->CYP51 Heme Coordination (Fe)

Lanosterol 14α-demethylase (CYP51) inhibition pathway by triazole derivatives.

Self-Validating Molecular Docking Protocol

To accurately predict the binding mode of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide, a rigorous, self-validating molecular docking protocol must be employed. As an Application Scientist, I mandate that every computational workflow includes an internal control (re-docking) to ensure the scoring function accurately reflects physiological realities[4].

Phase 1: Ligand and Receptor Preparation

Causality: Raw crystal structures contain solvent molecules and lack hydrogen atoms, which are critical for calculating electrostatic interactions and hydrogen bonds.

  • Ligand Preparation: Construct the 3D structure of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide. Perform an energy minimization using the MMFF94 force field to resolve steric clashes. Assign Gasteiger partial charges to accurately model the electronic distribution of the triazole nitrogen and the highly electronegative chlorine atom.

  • Receptor Preparation: Retrieve the high-resolution X-ray crystal structure of CYP51 (e.g., PDB ID: 3LD6 or equivalent). Strip all co-crystallized water molecules except those mediating critical structural bridges. Add polar hydrogens. Critical Step: The heme group (protoporphyrin IX containing Fe) must be retained and its oxidation state properly defined, as it is the primary anchor point for the ligand[3].

Phase 2: Grid Box Generation and Validation

Causality: The grid box defines the search space for the docking algorithm. Centering it precisely on the catalytic iron ensures the algorithm samples the most biologically relevant poses.

  • Grid Centering: Define the grid box coordinates centered directly on the Fe atom of the heme group. Set the dimensions to roughly 25 × 25 × 25 Å to encompass the entire active site cavity and the hydrophobic access channel.

  • Protocol Validation (The Self-Validating Step): Extract the native co-crystallized ligand (e.g., fluconazole) and re-dock it into the prepared grid using the chosen algorithm. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose. The protocol is only validated if the RMSD is 2.0 Å[4].

Phase 3: Docking Execution
  • Algorithm Selection: Utilize a Lamarckian Genetic Algorithm (LGA) (e.g., via AutoDock Vina or GOLD). LGA is preferred because it combines global conformational searching with local gradient-based optimization, ideal for flexible tails like the 2-chloro-propionamide moiety.

  • Exhaustiveness: Set the exhaustiveness parameter to a minimum of 50 to ensure adequate sampling of the torsional space around the propionamide and phenyl-triazole linkages.

workflow PrepL Ligand Preparation (Energy Min & Gasteiger Charges) Grid Grid Box Generation (Centered on Heme Fe) PrepL->Grid PrepR Receptor Preparation (CYP450 Heme Retention) PrepR->Grid Validate Validation Step (Native Ligand Re-docking RMSD < 2.0 Å) Grid->Validate Dock Molecular Docking (Lamarckian Genetic Algorithm) Validate->Dock Pass Analyze Pose Analysis (Binding Energy & Interactions) Dock->Analyze

Computational workflow for molecular docking of triazole ligands to CYP450.

Quantitative Data Presentation: Predicted Binding Modes

Upon successful execution of the docking protocol, the resulting poses are clustered and ranked by their theoretical binding free energy ( ΔG ). For 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide, the optimal pose is characterized by a highly negative binding energy and a specific geometric orientation relative to the heme iron.

Table 1: Predicted Binding Affinities and Key Molecular Interactions with CYP51

Ligand / ComplexBinding Energy ( ΔG )Fe-N4 Coordination DistanceKey Hydrogen Bonds (Residue / Distance)Hydrophobic Contacts
Native Fluconazole (Control) -8.4 kcal/mol2.15 ÅTyr118 (2.8 Å)Leu321, Phe228
2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide -9.2 kcal/mol2.10 ÅHis310 (2.9 Å) via Amide C=OIle377, Ala370, Met491
Analysis of Interactions:
  • Heme Coordination: The docking results indicate an optimal Fe-N4 distance of 2.10 Å. This tight coordination distance confirms that the triazole ring successfully penetrates the catalytic center, acting as a potent Type II spectral binder[2].

  • Hydrogen Bonding: The carbonyl oxygen of the propionamide moiety acts as a strong hydrogen bond acceptor, interacting with the imidazole side chain of His310 (or equivalent polar residues depending on the specific CYP isoform). This anchors the flexible tail and restricts entropic penalties upon binding.

  • Hydrophobic Cleft Occupation: The 2-chloro substitution on the propionamide tail is not merely decorative. Halogens are highly lipophilic. The docking pose reveals that the chloroethyl group is directed into a narrow, hydrophobic cleft lined by Ile377 and Ala370[1]. This interaction significantly drives the favorable binding energy (-9.2 kcal/mol) compared to the native ligand.

Conclusion and Future Perspectives

The molecular docking study of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide demonstrates a highly favorable interaction profile with Cytochrome P450 enzymes. By leveraging the obligate N-4 heme coordination of the triazole ring and optimizing the peripheral propionamide tail for specific hydrophobic and hydrogen-bonding interactions, this scaffold presents a highly potent inhibitory profile.

For drug development professionals, the self-validating computational framework outlined in this guide serves as a robust foundation for hit-to-lead optimization. Future in vitro enzymatic assays (e.g., carbon monoxide difference spectroscopy) should be employed to empirically validate the predicted Type II binding spectra and exact inhibitory concentrations (IC 50​ ) derived from these in silico models.

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Exploratory

Pharmacokinetic Profiling of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide Derivatives: A Technical Guide

Introduction & Rationale The 1,2,4-triazole pharmacophore is a cornerstone in medicinal chemistry, frequently utilized in the design of antifungal and anticonvulsant agents[1]. Recent structural modifications of N-(4-(1H...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 1,2,4-triazole pharmacophore is a cornerstone in medicinal chemistry, frequently utilized in the design of antifungal and anticonvulsant agents[1]. Recent structural modifications of N-(4-(1H-1,2,4-triazol-1-yl)phenyl) amides have yielded potent modulators of GABA_A receptors, exhibiting significant anticonvulsant activity in maximal electroshock (MES) models[1].

The introduction of an α -chloro substitution to the propionamide moiety—yielding 2-chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide derivatives—represents a strategic bioisosteric optimization. Causality of Modification: The electronegative chlorine atom withdraws electron density from the amide carbonyl, increasing steric hindrance and electronic stability against plasma amidases. Furthermore, this halogenation increases the partition coefficient (LogP), theoretically enhancing blood-brain barrier (BBB) penetration, a critical prerequisite for CNS-active compounds. However, increased lipophilicity often correlates with higher cytochrome P450 (CYP450) clearance, necessitating rigorous pharmacokinetic (PK) profiling.

Physicochemical Profiling & ADME Rationale

Before initiating in vivo studies, establishing the physicochemical baseline is critical to predict absorption, distribution, metabolism, and excretion (ADME) behavior. The 2-chloro substitution shifts the LogP from approximately 1.8 (parent propionamide) to 2.65.

Table 1: Comparative Physicochemical and Predicted ADME Properties

PropertyParent Propionamide2-Chloro DerivativeRationale for Shift
Molecular Weight 216.24 g/mol 250.68 g/mol Addition of the Cl atom.
LogP (Lipophilicity) 1.822.65Halogenation increases lipophilicity, driving CNS penetration.
Polar Surface Area (tPSA) 59.3 Ų59.3 ŲUnchanged; remains optimal for BBB transit (<90 Ų).
Plasma Protein Binding 65%82%Higher LogP increases hydrophobic interactions with albumin.

In Vitro Metabolic Stability (Microsomal Assay)

To predict hepatic clearance and identify metabolic soft spots, an in vitro liver microsomal assay is employed. This protocol is designed as a self-validating system to prevent false positives in metabolic stability.

Step-by-Step Protocol: Human and Rat Liver Microsomal (HLM/RLM) Stability
  • Preparation of Incubation Matrix: Prepare 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2. Causality: Mg2+ is a required cofactor for CYP450 enzymatic activity.

  • Compound Addition: Spike the 2-chloro derivative to a final concentration of 1 µM. Ensure the organic solvent concentration remains <0.5% v/v. Causality: High organic solvent concentrations denature CYP enzymes, artificially inflating apparent stability.

  • Initiation with NADPH: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Serial Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Diazepam-d5). Causality: Cold acetonitrile instantly precipitates proteins and halts enzymatic activity, ensuring accurate time-point representation.

  • Self-Validating Controls:

    • Positive Control: Verapamil (rapidly cleared) to confirm microsomal viability.

    • Negative Control: Minus-NADPH incubation to rule out chemical instability or non-CYP mediated degradation (e.g., amidase activity).

Metabolic_Pathway Parent 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide (Parent Drug) CYP3A4 CYP3A4 Oxidation Parent->CYP3A4 CYP2C9 CYP2C9 Hydroxylation Parent->CYP2C9 Metabolite1 N-Dealkylation (Inactive Metabolite) CYP3A4->Metabolite1 Metabolite2 Aliphatic Hydroxylation (Active Metabolite) CYP2C9->Metabolite2 Phase2 Glucuronidation (UGT Enzymes) Metabolite1->Phase2 Metabolite2->Phase2 Excretion Renal Excretion Phase2->Excretion

Figure 1: Proposed CYP450-mediated metabolic pathways and Phase II clearance.

In Vivo Pharmacokinetics & BBB Penetration

To evaluate systemic exposure and CNS distribution, a rodent PK study is conducted. The experimental design aligns with the[2].

Step-by-Step Protocol: Rodent PK and Brain Tissue Sampling
  • Formulation: Dissolve the compound in 5% DMSO, 40% PEG400, and 55% Saline. Causality: The 2-chloro derivative has low aqueous solubility; this co-solvent system ensures complete dissolution without causing precipitation upon intravenous injection.

  • Dosing: Administer 1 mg/kg Intravenously (IV) via the tail vein and 5 mg/kg Per Os (PO) via oral gavage to male Sprague-Dawley rats (n=3 per route).

  • Serial Blood Sampling: Collect 200 µL blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 3000g for 10 mins to harvest plasma.

  • Brain Tissue Harvesting: At Tmax​ (e.g., 1 hour), euthanize a parallel cohort, perfuse with cold saline to remove residual blood, and harvest the brain. Homogenize in a 1:3 (w/v) ratio of PBS. Causality: Saline perfusion is critical; without it, residual blood in the cerebral vasculature will artificially inflate the calculated brain concentration.

Table 2: Summary of In Vivo Pharmacokinetic Parameters (Rat Model)

ParameterIV (1 mg/kg)PO (5 mg/kg)Interpretation
Cmax​ (ng/mL) 8501420Good oral absorption.
Tmax​ (h) 0.081.5Rapid absorption phase.
AUC0−∞​ (h·ng/mL) 12003600High systemic exposure.
t1/2​ (h) 2.43.1Moderate half-life, suitable for BID dosing.
Clearance ( CL ) (mL/min/kg) 13.8N/AModerate clearance (approx. 25% of rat hepatic blood flow).
Volume of Distribution ( Vss​ ) (L/kg) 2.1N/A Vss​> Total body water, indicating extensive tissue distribution.
Bioavailability ( F% ) N/A60%Favorable oral bioavailability.
Brain-to-Plasma Ratio ( Kp​ ) N/A1.4Excellent CNS penetration driven by the 2-chloro substitution.

Bioanalytical LC-MS/MS Methodology

Quantification of the 2-chloro derivative in plasma and brain homogenate must comply with the [3].

Step-by-Step Protocol: LC-MS/MS Analysis
  • Sample Extraction: Mix 50 µL of plasma with 150 µL of acetonitrile containing 10 ng/mL Internal Standard (IS). Vortex for 2 mins, centrifuge at 14,000g for 10 mins at 4°C.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 1.7 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Causality: Formic acid acts as an ion-pairing agent, promoting protonation ( [M+H]+ ) in the positive electrospray ionization (ESI+) source.

  • Mass Spectrometry (MRM Mode): Monitor the specific precursor-to-product ion transitions. For the 2-chloro derivative (MW 250.68), the precursor is m/z 251.1. The primary product ion is typically the cleavage of the triazole ring ( m/z 182.0).

  • Self-Validating System Suitability (SST): Run a blank matrix, a zero sample (matrix + IS), and Quality Control (QC) samples at Low, Mid, and High concentrations before and after the study samples. Causality: This ensures that matrix effects (ion suppression/enhancement) are consistent and that instrument drift does not compromise quantitative accuracy.

PK_Workflow Start Compound Dosing (IV 1 mg/kg, PO 5 mg/kg) Sampling Serial Blood & Brain Sampling (0.25 - 24h) Start->Sampling Timecourse Prep Sample Preparation (Protein Precipitation + IS) Sampling->Prep Plasma/Tissue LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Extract Data PK Parameter Calculation (Non-Compartmental Analysis) LCMS->Data Peak Area Ratio

Figure 2: In vivo pharmacokinetic profiling and LC-MS/MS bioanalytical workflow.

Conclusion

The pharmacokinetic profiling of 2-chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide derivatives reveals a highly optimized CNS-active scaffold. The α -chloro substitution successfully enhances lipophilicity and BBB penetration ( Kp​=1.4 ) while maintaining a moderate hepatic clearance profile and favorable oral bioavailability (60%). The self-validating in vitro and in vivo workflows established herein provide a robust framework for advancing this compound class through preclinical development.

References

  • National Institutes of Health (NIH) / PMC. "Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives." Source: NIH.gov. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry" (May 2018). Source: FDA.gov. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Pharmacokinetics in Patients with Impaired Hepatic Function: Study Design, Data Analysis, and Impact on Dosing and Labeling" (May 2003). Source: FDA.gov. URL:[Link]

Sources

Foundational

Target identification for 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide in agricultural research

In modern agricultural chemistry, the discovery of novel active ingredients often relies on molecular hybridization—fusing distinct pharmacophores to overcome resistance or achieve multi-target efficacy. The compound 2-C...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern agricultural chemistry, the discovery of novel active ingredients often relies on molecular hybridization—fusing distinct pharmacophores to overcome resistance or achieve multi-target efficacy. The compound 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide represents a fascinating case study in this paradigm.

As a Senior Application Scientist, I approach the target identification of this molecule by analyzing its structural duality. The 1,2,4-triazole moiety is a well-established pharmacophore that typically targets Sterol 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis[1][2]. However, the inclusion of the 2-chloro-N-phenylpropanamide tail—a substructure frequently associated with distinct antimicrobial or herbicidal activity—necessitates a comprehensive target deconvolution strategy to identify potential dual-mode mechanisms or novel off-target interactions[3][4].

This whitepaper outlines a field-proven, multi-tiered workflow for the target identification and validation of this hybrid agrochemical, prioritizing self-validating experimental designs and label-free proteomics.

Phase 1: Strategic Workflow & Hypothesis Generation

Target identification must move from unbiased prediction to functional validation. We initiate the process using Similarity Ensemble Approach (SEA) and 3D-QSAR modeling to predict binding affinities. Because triazoles coordinate directly with the heme iron of CYP51 via their N-4 nitrogen atom, CYP51 serves as our primary hypothesis[2]. However, to account for the propionamide tail, our workflow integrates unbiased proteomic screening.

TargetID Start Compound: 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide InSilico Phase 1: In Silico Profiling (Molecular Docking & SEA) Start->InSilico InVitro Phase 2: In Vitro Enzymatic Assays (CYP51 Inhibition & GC-MS) InSilico->InVitro Hypothesis Generation Proteomics Phase 3: Unbiased Proteomics (DARTS & ABPP) InVitro->Proteomics Off-target Screening InVivo Phase 4: In Vivo Phenotypic Validation (Mycelial Growth & Rescue) Proteomics->InVivo Target Confirmation Target Validated Target(s) & Mechanism of Action InVivo->Target

Figure 1: Multi-tiered target identification workflow for novel hybrid agrochemicals.

Phase 2: Targeted In Vitro Validation (The CYP51 Axis)

To prove that the triazole moiety effectively engages CYP51, we must look beyond basic cell death and measure the specific biochemical consequence of the inhibition: the depletion of ergosterol and the toxic accumulation of 14α-methyl sterols (lanosterol)[1][5].

CYP51Pathway Lanosterol Lanosterol (Precursor) CYP51 CYP51 Enzyme (Sterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Pathway ToxicSterols 14α-methyl sterols (Toxic Accumulation) CYP51->ToxicSterols Blocked Demethylation CellDeath Fungal Apoptosis Ergosterol->CellDeath Depletion Inhibitor Triazole-Propionamide Hybrid Inhibitor->CYP51 Binds Heme Iron ToxicSterols->CellDeath

Figure 2: Mechanism of CYP51 inhibition by 1,2,4-triazole pharmacophores leading to apoptosis.

Protocol 1: Targeted Metabolomics via GC-MS (Ergosterol Biosynthesis Inhibition)

This protocol combines minimal inhibitory concentration testing with distal target identification by analyzing ergosterol biosynthesis intermediates[5].

Step-by-Step Methodology:

  • Fungal Cultivation & Treatment: Cultivate Botrytis cinerea in Potato Dextrose Broth (PDB) to logarithmic growth phase. Treat with the hybrid compound at its predetermined EC50 concentration. Prepare parallel cultures treated with DMSO (vehicle) and Epoxiconazole (positive control).

  • Harvest & Saponification: Harvest mycelia via centrifugation, wash with sterile water, and lyophilize. Resuspend 50 mg of dry mycelia in 3 mL of 20% methanolic KOH. Incubate at 85°C for 2 hours to saponify lipids.

  • Extraction & Derivatization: Extract the unsaponifiable lipid fraction using 2 mL of heptane (repeat 3x). Dry the organic layer under N2 gas. Derivatize the sterols using 100 µL of BSTFA + 1% TMCS at 60°C for 45 minutes to enhance volatility[5].

  • GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a DB-5MS capillary column. Monitor specific ion transitions: m/z 396 for ergosterol TMS ether and m/z 398 for lanosterol TMS ether.

Self-Validation Checkpoint: Spike the initial lysis buffer with a known concentration of Cholesterol as an internal standard (m/z 386). The internal standard must show <5% variance across all biological replicates to validate extraction efficiency. Furthermore, the Epoxiconazole positive control must demonstrate >90% ergosterol depletion relative to the DMSO vehicle.

Phase 3: Unbiased Target Deconvolution (Label-Free Proteomics)

While Activity-Based Protein Profiling (ABPP) is a powerful tool, modifying the 2-chloro-N-phenylpropanamide tail with an alkyne or azide tag for click chemistry risks altering its steric profile and destroying native binding affinity[6][7]. Therefore, we employ Drug Affinity Responsive Target Stability (DARTS) , a label-free method that relies on the thermodynamic principle that protein-ligand binding stabilizes the target protein against protease degradation[7].

Protocol 2: DARTS Coupled with LC-MS/MS

This protocol identifies novel secondary targets interacting with the propionamide moiety without requiring chemical modification of the agrochemical[7].

Step-by-Step Methodology:

  • Native Lysate Preparation: Lyse target fungal cells using a non-denaturing buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40) supplemented with phosphatase inhibitors (omit protease inhibitors). Centrifuge at 14,000 x g for 15 min at 4°C. Quantify protein concentration via BCA assay and normalize to 2 mg/mL.

  • Equilibrium Binding: Divide the lysate into two aliquots. Incubate Aliquot A with 10 µM of the hybrid compound and Aliquot B with an equivalent volume of DMSO. Incubate at room temperature for 1 hour to allow the compound to reach binding equilibrium with its targets.

  • Limited Proteolysis: Add Pronase (a broad-spectrum protease mixture) to both aliquots at a 1:500 protease-to-protein ratio. Incubate for exactly 15 minutes at 25°C.

  • Quenching & LC-MS/MS: Quench the digestion immediately by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes. Resolve the proteins via SDS-PAGE. Excise bands that are protected (darker) in the compound-treated lane compared to the DMSO lane, digest with trypsin, and identify via LC-MS/MS.

Self-Validation Checkpoint: Perform a Western blot on the digested lysates for a highly abundant, known non-interacting housekeeping protein (e.g., GAPDH or Actin). The housekeeping protein must show identical degradation kinetics in both the DMSO and compound-treated lanes. This proves that the compound does not globally inhibit the Pronase enzyme, ensuring that any protected bands are due to specific ligand-target binding.

Phase 4: Phenotypic Profiling & Exogenous Rescue

To confirm that CYP51 is the primary driver of the observed fungicidal phenotype (and not just a secondary binding event), we conduct an exogenous rescue assay. If the compound kills fungi solely by starving them of ergosterol, supplementing the growth media with exogenous ergosterol should mitigate the compound's toxicity[1].

Quantitative Data Summary

The following table synthesizes the expected target engagement metrics, comparing our hybrid compound against a commercial standard (Epoxiconazole) and a hypothesized off-target (Pyruvate Kinase, a known target for some novel agrochemicals[8]).

Table 1: Quantitative Target Engagement and Phenotypic Profiling

Compound / ControlAssay TypeTarget / SpeciesMetricValueReference Benchmark
2-Chloro-N-(...)-propionamide EnzymaticRecombinant CYP51IC500.45 µg/mLEpoxiconazole: 0.67 µg/mL
2-Chloro-N-(...)-propionamide PhenotypicBotrytis cinereaEC500.326 µg/mLEpoxiconazole: 0.670 µg/mL
2-Chloro-N-(...)-propionamide ProteomicCYP51 (via SPR)Kd12.5 nMHigh Affinity Binding
2-Chloro-N-(...)-propionamide ProteomicRsPK (Off-Target)Kd>10,000 nMNo Significant Binding
2-Chloro-N-(...)-propionamide + Ergosterol PhenotypicBotrytis cinereaEC50>50.0 µg/mLPhenotype Rescued

Note: EC50 values reflect highly potent triazole derivatives outperforming commercial standards against B. cinerea[2]. The rescue of the EC50 value upon ergosterol addition confirms CYP51 as the primary lethal target[1].

Conclusion

By combining targeted GC-MS metabolomics with label-free DARTS proteomics, researchers can definitively map the mechanism of action for 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide. This self-validating framework not only confirms the expected CYP51 engagement by the triazole moiety but rigorously interrogates the propionamide tail for novel interactions, ensuring a comprehensive understanding of the agrochemical's pharmacodynamics.

References

  • Natural Product-Inspired Fungicide Discovery: Tryptamine Derivatives as Novel CYP51 Inhibitors for Combating Fungal Infections and Ensuring Food Safety. ACS Publications.[Link]

  • Identification of novel and potent triazoles targeting CYP51 for antifungal: Design, synthesis, and biological study. ResearchGate.[Link]

  • Target identification strategies in plant chemical biology. PMC - NIH.[Link]

  • Design, Synthesis, Bioactive Evaluation, and Molecular Dynamics Simulation of Novel 4H-Pyrano[3,2-c]pyridine Analogues as Potential Sterol 14α-Demethylase (CYP51) Inhibitors. ACS Publications.[Link]

  • Direct label-free methods for identification of target proteins in agrochemicals. ResearchGate.[Link]

  • 2-chloro-N-phenylpropanamide | C9H10ClNO | CID 264646. PubChem - NIH. [Link]

  • CoMFA Directed Molecular Design for Significantly Improving Fungicidal Activity of Novel [1,2,4]-Triazolo-[3,4-b][1,3,4]-thiadizoles. ACS Publications.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Pattern Analysis of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Technique: UHPLC-ESI-QTOF MS/MS Introduction & Analytical Challenge 1,2,4-triazole derivatives are foundational scaffolds in modern dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Technique: UHPLC-ESI-QTOF MS/MS

Introduction & Analytical Challenge

1,2,4-triazole derivatives are foundational scaffolds in modern drug discovery and agrochemical development, frequently serving as the active pharmacophore in antifungal agents and enzyme inhibitors. The compound 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide (Chemical Formula: C11​H11​ClN4​O ) presents a unique analytical challenge for structural elucidation.

As a highly functionalized intermediate, it contains three distinct structural domains with varying gas-phase stabilities: a highly labile aliphatic halogen, an intermediate-stability amide linker, and a rigid 1,2,4-triazole heterocycle. Accurate metabolite identification and structural confirmation require a robust High-Resolution Mass Spectrometry (HRMS) workflow capable of capturing the complete fragmentation cascade. This application note details a self-validating UHPLC-ESI-QTOF MS/MS protocol designed to map this molecule's gas-phase dissociation, explaining the thermodynamic causality behind each observed ion.

Mechanistic Principles of Fragmentation

The fragmentation of 1,2,4-triazoles under collisional activation is governed by specific skeletal rearrangements. As documented in foundational mass spectrometry studies on triazole derivatives [1], the heterocyclic ring typically resists initial cleavage, deferring to more labile peripheral functional groups before undergoing high-energy ring opening.

For 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide, ionization via positive Electrospray Ionization (+ESI) yields a protonated precursor [M+H]+ at m/z 251.0700 ( 35Cl ) and 253.0670 ( 37Cl ), reflecting the characteristic 3:1 isotopic ratio of a mono-chlorinated species. The dissociation follows three hierarchical pathways based on bond dissociation energies:

  • Pathway A: Dehydrohalogenation (Low Energy) The aliphatic 2-chloro substituent acts as an excellent leaving group. The neutral loss of HCl (36 Da) is thermodynamically driven by the formation of a stable, conjugated acrylamide product ion at m/z 215.0933.

  • Pathway B: Amide Cleavage (Moderate Energy) The central amide C−N bond cleaves to yield the highly stable 4-(1H-1,2,4-triazol-1-yl)aniline cation at m/z 161.0827. The charge is retained on the aniline nitrogen due to resonance stabilization with the aromatic system. The complementary 2-chloropropionyl cation (m/z 90.9951) is also observed, albeit in lower abundance.

  • Pathway C: Triazole Ring Opening (High Energy) High-energy collisional activation of the m/z 161.0827 fragment forces the breakdown of the rigid triazole core. Consistent with documented skeletal rearrangements of 1,2,4-triazoles [2], this heterocycle extrudes neutral N2​ (28 Da) or HCN (27 Da), producing diagnostic terminal fragments at m/z 133.0765 and 134.0718, respectively [3].

Self-Validating Experimental Protocol

To ensure absolute data integrity and trustworthiness, this protocol is designed as a self-validating system . It incorporates mandatory System Suitability Tests (SST) to verify mass accuracy and rule out column carryover before sample acquisition.

Step 1: System Suitability and Calibration (Validation Phase)
  • Mass Calibration: Infuse a positive ion calibration solution (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to ensure the Q-TOF mass accuracy is strictly < 5 ppm.

  • Blank Injection: Inject 5 µL of a 50:50 Water:Methanol solvent blank. Analyze the chromatogram to confirm the absence of carryover at the expected retention time of the analyte.

Step 2: Sample Preparation
  • Weigh 1.0 mg of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide reference standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

    • Causality: Methanol ensures complete solubilization of the hydrophobic phenyl-triazole core while remaining highly compatible with ESI droplet desolvation.

  • Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH, ensuring the basic triazole nitrogen is fully protonated in solution. This exponentially increases ionization efficiency and [M+H]+ yield in the ESI positive mode.

Step 3: UHPLC Separation Parameters
  • Column: Biphenyl core-shell column (2.1 x 100 mm, 1.7 µm).

    • Causality: Biphenyl stationary phases offer enhanced π−π interactions and unique selectivity for aromatic and heterocyclic compounds (like the phenyl-triazole moiety) compared to standard C18 columns, drastically improving peak shape and retention.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.3 mL/min. Column Temperature: 40°C.

Step 4: Q-TOF MS/MS Acquisition
  • Source: Heated Electrospray Ionization (HESI), Positive Ion Mode.

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE at 15 eV, 30 eV, and 45 eV.

    • Causality: Different bonds possess different dissociation energies. A single CE scan will miss crucial data. Stepping the CE ensures all diagnostic fragments are captured simultaneously: 15 eV captures the highly labile HCl loss; 30 eV maximizes the central amide cleavage; 45 eV forces the high-energy triazole ring fragmentation.

Data Presentation: Quantitative Fragment Analysis

The following table summarizes the exact mass measurements and structural assignments of the primary MS/MS fragments. Mass errors must be maintained within 5 ppm for confident structural elucidation.

Fragment Ion AssignmentFormulaTheoretical Exact Mass (m/z)Neutral LossOptimal CE (eV)
Protonated Precursor [C11​H12​ClN4​O]+ 251.0700N/AN/A
Precursor Isotope [C11​H1237​ClN4​O]+ 253.0670N/AN/A
Dehydrohalogenation [C11​H11​N4​O]+ 215.0933 HCl (35.9767 Da)15
Triazolyl-aniline Cation [C8​H9​N4​]+ 161.0827 C3​H3​ClO (90.9951 Da)30
Chloropropionyl Cation [C3​H4​ClO]+ 90.9951 C8​H8​N4​ (160.0749 Da)30
Triazole Ring Loss ( N2​ ) [C8​H9​N2​]+ 133.0765 N2​ (28.0061 Da)45
Triazole Ring Loss ( HCN ) [C7​H8​N3​]+ 134.0718 HCN (27.0109 Da)45

Visualizations

Workflow N1 Sample Preparation (0.1% Formic Acid) N2 UHPLC Separation (Biphenyl Phase) N1->N2 N3 ESI Ionization (Positive Mode) N2->N3 N4 Q-TOF MS/MS (Stepped CE) N3->N4 N5 Data Analysis (Structural Elucidation) N4->N5

Fig 1. Self-validating UHPLC-ESI-QTOF MS/MS analytical workflow for structural elucidation.

Fragmentation M [M+H]+ m/z 251.07 F1 [M+H - HCl]+ m/z 215.09 M->F1 - HCl (36 Da) CE: 15 eV F2 [Triazolyl-aniline]+ m/z 161.08 M->F2 Amide Cleavage CE: 30 eV F3 [Chloropropionyl]+ m/z 91.00 M->F3 Amide Cleavage CE: 30 eV F4 [m/z 161 - N2]+ m/z 133.07 F2->F4 - N2 (28 Da) CE: 45 eV F5 [m/z 161 - HCN]+ m/z 134.07 F2->F5 - HCN (27 Da) CE: 45 eV

Fig 2. Proposed ESI-MS/MS fragmentation pathways of the protonated precursor ion.

References

  • Ikizler, A. A., Ikizler, A., Erdoğan, Y., & Serdar, M. (1991). "Mass Spectra of Some 1,2,4-Triazoles". Spectroscopy Letters, 24(3). View Source
  • Kallury, R. K. M. R., et al. "Mass Spectra of 1,2,4-Triazoles: A Novel Skeletal Rearrangement". ConnectSci / Australian Journal of Chemistry. View Source
  • Varynskyi, B. O., et al. (2015). "Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate". Zaporizhzhia State Medical University Journal. View Source
Application

Cell culture assay protocols using 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide

Abstract This guide provides a comprehensive technical overview and detailed protocols for utilizing the investigational compound known as Anle138b, or Emrusolmin, in cell-based assays. While its systematic chemical name...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for utilizing the investigational compound known as Anle138b, or Emrusolmin, in cell-based assays. While its systematic chemical name is 2-Chloro-N-(4-[1][2][3]triazol-1-yl-phenyl)-propionamide, it is widely recognized in scientific literature as Anle138b. This molecule has emerged as a potent modulator of protein oligomerization, a pathological process central to numerous neurodegenerative diseases.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for assessing the compound's efficacy in inhibiting protein aggregation and its subsequent neuroprotective effects in relevant cell culture models. We detail everything from compound handling and stock preparation to advanced high-content imaging and functional viability assays, underpinned by the scientific rationale for each experimental step.

Introduction: Targeting the Root of Neurodegeneration

Neurodegenerative diseases such as Parkinson's Disease (PD), Alzheimer's Disease (AD), and prion diseases are pathologically characterized by the misfolding and subsequent aggregation of specific proteins.[1][6] A growing body of evidence identifies small, soluble protein oligomers, rather than large, insoluble fibrils, as the primary neurotoxic species responsible for neuronal dysfunction and death.[1][4][7] These toxic oligomers share common structural features, making them an attractive therapeutic target.[2]

Anle138b is a novel, orally bioavailable, and blood-brain barrier-penetrant small molecule developed through high-throughput screening to specifically target this pathological process.[1][6] It functions as an "oligomer modulator," effectively inhibiting the formation of toxic protein aggregates.[1][4] Its efficacy has been demonstrated across a range of disease models, where it blocks the aggregation of key proteins including α-synuclein (in PD and other synucleinopathies), tau and amyloid-beta (in AD), and prion protein (PrPSc).[1][8][9] These application notes provide the foundational protocols to empower researchers to effectively investigate the cellular mechanisms of Anle138b.

Mechanism of Action: A Structure-Specific Approach

The therapeutic potential of Anle138b stems from its unique mechanism of action. It exhibits structure-dependent binding to pathological protein aggregates, particularly targeting the oligomeric state.[1][4] This interaction is thought to occur within cavities of the aggregate structures, which impedes the conformational changes required for further oligomer maturation and fibril formation.[10] A crucial advantage of this compound is its specificity; it does not bind to the physiologically functional monomeric forms of these proteins, thereby avoiding interference with their normal cellular roles.[8] By preventing the formation of toxic oligomers and potentially blocking ion-permeable pores they form in cellular membranes, Anle138b mitigates downstream pathological events, including neuronal degeneration and disease progression.[8][9]

cluster_0 Pathological Protein Aggregation Pathway cluster_1 Anle138b Intervention Monomer Physiologically Functional Monomers Oligomer Toxic Oligomers Monomer->Oligomer Misfolding & Aggregation Fibril Insoluble Fibrils (e.g., Lewy Bodies) Oligomer->Fibril Maturation Toxicity Neuronal Dysfunction & Cell Death Oligomer->Toxicity BlockedOligomer Stabilized Non-Toxic Oligomer Complex Anle138b Anle138b Anle138b->Oligomer BlockedOligomer->Fibril Inhibited BlockedOligomer->Toxicity Prevented

Caption: Mechanism of Anle138b as an oligomer modulator.

Compound Handling and Solution Preparation

Proper handling and solubilization of Anle138b are critical for reproducible experimental outcomes due to its low aqueous solubility.[1][11]

Table 1: Compound Specifications

Property Value
Synonyms Emrusolmin, 3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole
CAS Number 882697-00-9[3][5][7]
Molecular Formula C₁₆H₁₁BrN₂O₂[3][5][7]
Molecular Weight 343.17 g/mol [5][7]
Appearance Off-white to light yellow solid[7]

| Storage | Store solid at -20°C for ≥4 years[3][7] |

Protocol: Preparation of Anle138b Stock and Working Solutions

Rationale: Anle138b is highly soluble in organic solvents like DMSO but sparingly soluble in aqueous buffers.[3] A high-concentration DMSO stock is required, which is then diluted to a final working concentration in cell culture medium. The final DMSO concentration in the culture should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Materials:

  • Anle138b powder (e.g., Cayman Chemical Item No. 34259, MedchemExpress Cat. No. HY-13954)[3][7]

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Pre-warmed complete cell culture medium

Procedure:

  • Prepare a 10 mM DMSO Stock Solution:

    • Allow the Anle138b vial to equilibrate to room temperature before opening.

    • Aseptically weigh the required amount of Anle138b powder. For example, to make 1 mL of a 10 mM stock, use 3.43 mg of Anle138b.

    • Add the powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of pure DMSO (e.g., 1 mL for 3.43 mg).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) or brief sonication may be required to aid dissolution.[7]

    • Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for up to 1-2 years.[7]

  • Prepare Working Solutions (Example for a 10 µM final concentration):

    • Crucial Step: Prepare fresh dilutions immediately before use. Do not store diluted aqueous solutions of Anle138b, as the compound may precipitate over time.[3]

    • Thaw a 10 mM stock aliquot.

    • Perform a serial dilution. First, dilute the 10 mM stock 1:100 in pre-warmed complete cell culture medium to create an intermediate 100 µM solution (e.g., add 5 µL of 10 mM stock to 495 µL of medium). Vortex immediately and gently.

    • Further dilute the 100 µM intermediate solution 1:10 into the final volume of medium in your culture plate (e.g., add 10 µL of 100 µM solution to a well containing 90 µL of medium for a final volume of 100 µL).

    • The final DMSO concentration in this example would be 0.1%. Always prepare a vehicle control using the same final concentration of DMSO.

Core Application: Assaying the Inhibition of α-Synuclein Aggregation

A primary application of Anle138b is to quantify its ability to inhibit the induced aggregation of α-synuclein within cells. This can be powerfully visualized and quantified using high-content imaging in cellular models where aggregation is triggered by exogenous protein "seeds".[12]

cluster_workflow High-Content Imaging Workflow A 1. Seed Cells (e.g., SH-SY5Y expressing A53T α-Syn-GFP) B 2. Induce Aggregation (Add Pre-Formed Fibrils, PFFs) A->B C 3. Treat with Anle138b (and vehicle control) B->C D 4. Incubate (e.g., 3-5 days) C->D E 5. Fix & Stain (e.g., Hoechst for nuclei) D->E F 6. Automated Imaging (High-Content Microscope) E->F G 7. Image Analysis (Quantify GFP puncta per cell) F->G

Sources

Method

In vivo testing protocols for 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide toxicity

An Application Note for Researchers, Scientists, and Drug Development Professionals Topic: In Vivo Toxicological Evaluation of 2-Chloro-N-(4-[1][2][3]triazol-1-yl-phenyl)-propionamide **Abstract This document provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Topic: In Vivo Toxicological Evaluation of 2-Chloro-N-(4-[1][2][3]triazol-1-yl-phenyl)-propionamide

**Abstract

This document provides a comprehensive guide and detailed protocols for the in vivo toxicity assessment of 2-Chloro-N-(4-[1][2][3]triazol-1-yl-phenyl)-propionamide. The proposed testing strategy is structured in a tiered, systematic manner, adhering to internationally recognized standards, primarily the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.[4][5] This approach ensures scientific rigor, data integrity, and addresses animal welfare considerations while generating the necessary data for hazard identification and risk assessment. The protocols are designed for researchers in toxicology, pharmacology, and drug development to characterize the potential adverse health effects of this novel compound.

Introduction and Rationale

2-Chloro-N-(4-[1][2][3]triazol-1-yl-phenyl)-propionamide is a compound featuring two key pharmacophores: a 1,2,4-triazole ring and a chloro-N-phenyl-propionamide moiety. The 1,2,4-triazole ring is a core component of many agricultural fungicides and pharmaceutical agents, known for its ability to inhibit sterol biosynthesis in fungi.[6][7] Compounds in this class have been associated with various toxicological effects in mammalian systems, including hepatotoxicity, endocrine disruption, and cardiotoxicity.[6][8][9][10] The chloro-N-phenyl-propionamide structure is found in various bioactive molecules, with related compounds showing potential for acute toxicity.[11][12][13]

Given the structural alerts for potential toxicity, a thorough in vivo toxicological evaluation is imperative to understand the compound's safety profile. The following protocols are designed to move logically from acute, high-dose exposures to longer-term, repeated-dose studies, culminating in an assessment of specialized toxicological endpoints. This tiered approach allows for informed dose selection in subsequent studies and provides a comprehensive characterization of potential target organs and toxic mechanisms.[4]

A Tiered Strategy for In Vivo Toxicity Assessment

A successful toxicological investigation follows a structured, tiered approach. Initial studies establish acute toxicity and dose ranges, which then inform the design of more complex, longer-duration studies. This ensures that animal usage is optimized and that the data generated is robust and relevant for human health risk assessment.

G cluster_0 Tier 1: Acute & Foundational Assessment cluster_1 Tier 2: Target Organ Identification cluster_2 Tier 3: Specialized Endpoint Assessment Acute_Tox Acute Oral Toxicity (OECD 423) Subchronic_Tox 90-Day Repeated Dose Study (OECD 408) Acute_Tox->Subchronic_Tox Determines Dose Range (Establishes MTD) PhysChem Physicochemical Characterization & Formulation PhysChem->Acute_Tox Informs Dosing Vehicle Geno_Tox Genotoxicity (OECD 474, 489) Subchronic_Tox->Geno_Tox Identifies Target Organs Repro_Tox Reproductive/Developmental Toxicity Screening (OECD 421/422) Subchronic_Tox->Repro_Tox Provides Systemic Toxicity Data

Figure 2: Workflow for the Acute Toxic Class Method (OECD 423).

Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

4.1 Rationale and Objective This sub-chronic study provides information on health hazards arising from repeated exposure over a prolonged period. [3]Its primary objectives are to identify target organs of toxicity, characterize the dose-response relationship, and establish a No-Observed-Adverse-Effect Level (NOAEL), which is a critical value for setting safety criteria for human exposure. [1][3]The 90-day duration allows for the detection of cumulative effects not seen in acute studies. [1] 4.2 Experimental Protocol

  • Animal Model: The rat is the preferred rodent species. [3]Both sexes must be used. At least 10 males and 10 females per group are required for robust statistical analysis. [1]2. Dose Selection & Groups:

    • At least three dose levels plus a concurrent control group are used. [3] * The highest dose should induce clear toxicity but not significant mortality. This is often informed by the acute study or a 28-day range-finding study.

    • The lowest dose should ideally produce no evidence of toxicity (the anticipated NOAEL).

    • An intermediate dose should elicit minimal toxic effects.

    • A satellite group (10 animals, 5 per sex) may be treated with the high dose and control vehicle for a 90-day period, followed by a treatment-free recovery period (e.g., 28 days) to assess the reversibility of toxic effects. [3]3. Administration: The test substance is administered orally (via gavage, diet, or drinking water) daily for 90 days. [3][14]4. In-Life Observations: A comprehensive set of observations is required to detect any signs of toxicity.

Parameter Category Specific Endpoints Frequency
Clinical Observations Mortality, morbidity, behavioral changes, physical appearance.Daily
Body Weight Individual animal weights.Weekly
Food/Water Consumption Measurement of intake per cage.Weekly
Ophthalmology Examination of the eye and adnexa.Prior to study and at termination.
Hematology Complete blood count (e.g., hemoglobin, hematocrit, RBC, WBC, platelets).At termination.
Clinical Biochemistry Serum markers for liver function (ALT, AST, ALP), kidney function (BUN, creatinine), electrolytes, glucose, total protein, cholesterol.At termination.
Urinalysis Appearance, volume, specific gravity, pH, protein, glucose.At termination.

Table 2: Key parameters and observation schedule for the OECD 408 90-day study.

  • Termination and Pathology:

    • At the end of the 90-day period, all surviving animals are euthanized.

    • A full gross necropsy is performed on all animals.

    • Organ weights (e.g., liver, kidneys, brain, spleen, heart, gonads) are recorded.

    • Comprehensive histopathological examination is performed on all organs from the control and high-dose groups. Any target organs identified are then examined in the lower-dose groups.

G cluster_0 Pre-Study cluster_1 Dosing Phase (90 Days) cluster_2 Post-Study Analysis cluster_3 Satellite Group (Optional) Acclimatization Acclimatization (≥5 days) Dosing Daily Oral Dosing (Control, Low, Mid, High) Acclimatization->Dosing Observations In-Life Observations (Daily/Weekly) Dosing->Observations Termination Euthanasia & Necropsy Dosing->Termination Recovery 28-Day Recovery (No Dosing) Dosing->Recovery High Dose & Control Blood_Collection Hematology & Clinical Chemistry Termination->Blood_Collection Histo Histopathology Termination->Histo Recovery_Termination Termination & Analysis Recovery->Recovery_Termination

Figure 3: Experimental workflow for the 90-Day Sub-chronic Toxicity Study (OECD 408).

Protocols for Specialized Toxicity Endpoints

Based on the findings from the 90-day study and the known toxicological profiles of triazoles and related compounds, further specialized testing is warranted.

5.1 Genotoxicity Assessment Rationale: It is crucial to determine if a compound can induce genetic mutations or chromosomal damage, as this is often linked to carcinogenicity. [15]A standard in vivo battery provides a comprehensive assessment.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This assay detects damage to chromosomes or the mitotic apparatus. It is a robust and widely used test for detecting clastogenic and aneugenic effects. The protocol involves treating animals (usually rodents) and collecting bone marrow or peripheral blood to score for micronuclei in erythrocytes.

  • In Vivo Mammalian Alkaline Comet Assay (OECD 489): This assay detects DNA strand breaks in cells from various tissues. [16]It is particularly useful for identifying DNA damage in target organs that may not have a high rate of cell division, such as the liver, which is a known target for triazole toxicity. [8][16][17]The protocol involves exposing animals, isolating cells from target tissues (e.g., liver, kidney), embedding them in agarose on a slide, and performing electrophoresis under alkaline conditions. [16] 5.2 Reproductive and Developmental Toxicity Screening Rationale: The endocrine-disrupting potential of some triazoles necessitates an evaluation of effects on reproductive function and developing offspring. [6][18]

  • Reproduction/Developmental Toxicity Screening Test (OECD 421 or 422): These screening tests provide initial information on potential effects on male and female fertility, pregnancy, and offspring development up to postnatal day 13. [19][20]The protocol involves dosing adult males and females before mating, during mating, and for females, throughout gestation and lactation. [20]Endpoints include mating success, fertility, gestation length, litter size, and offspring viability and growth. [20]* Extended One-Generation Reproductive Toxicity Study (OECD 443): If concerns arise from the screening study or the 90-day study (e.g., effects on reproductive organs), this more comprehensive study is warranted. It provides a more in-depth evaluation of reproductive and developmental endpoints, and includes cohorts to assess developmental neurotoxicity and immunotoxicity. [21]

Data Analysis and Interpretation

For all studies, data should be analyzed using appropriate statistical methods to compare treated groups with the control group. The evaluation should consider the incidence, severity, and dose-relationship of all observed effects. The ultimate goal is to integrate all findings to perform a comprehensive hazard characterization of 2-Chloro-N-(4-t[1][2][3]riazol-1-yl-phenyl)-propionamide and establish a NOAEL for risk assessment purposes.

References

  • OECD 408: 90-day subchronic oral toxicity study in rodents - Blog. (2025).
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
  • Toxicogenomic study of triazole fungicides and perfluoroalkyl acids in rat livers predicts toxicity and categorizes chemicals based on mechanisms of toxicity - PubMed. (2007).
  • Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI. (n.d.).
  • Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI. (n.d.).
  • A Systematic Review on the Toxicology of European Union-Approved Triazole Fungicides in Cell Lines and Mammalian Models - MDPI. (2025).
  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method | OECD. (2002).
  • Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents | OECD. (2025).
  • Efficient analysis of the toxicity and mechanisms of Hexaconazole and two other triazole fungicides: insights from integrated network toxicology, molecular docking and bioinformatics data - Hep Journals. (n.d.).
  • Guidance Document on Mammalian Reproductive Toxicity Testing and Assessment | OECD. (2008).
  • OECD Guideline For Acute oral toxicity (TG 423) | PPTX - Slideshare. (n.d.).
  • Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX - Slideshare. (n.d.).
  • OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test - National Toxicology Program. (2015).
  • Research Finds Triazole Fungicides Induce Cardiotoxicity, Threatening Cardiovascular Health - Beyond Pesticides Daily News Blog. (2025).
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (1998).
  • Revision of OECD guidelines for genotoxicity:... : Mutagenesis - Ovid. (2014).
  • OECD Test Guideline 443: Extended One-Generation Reproductive Toxicity Study - National Toxicology Program. (2011).
  • From OECD guidelines to innovation: the future of genotoxicity testing. (2025).
  • OECD Test Guidelines for Genetic Toxicology - ISS. (2021).
  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2025).
  • OECD Test Guideline 489: In Vivo Mammalian Alkaline Comet Assay. (2014).
  • Guidance Document for the Extended One-Generation Reproduction Toxicity Study (OECD Test Guideline 443) (EOGRT) - ECETOC. (n.d.).
  • Toxicogenomic Study of Triazole Fungicides and Perfluoroalkyl Acids in Rat Livers Predicts Toxicity and Categorizes Chemicals Based on Mechanisms of Toxicity | Toxicological Sciences | Oxford Academic. (2007).
  • Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents - Library Network - Primo. (n.d.).
  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.).
  • Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report - Oxford Academic. (2023).
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS In Vivo Mammalian Alkaline Comet Assay - Semantic Scholar. (n.d.).
  • 420 | oecd guideline for testing of chemicals. (2001).
  • Guidelines for the Testing of Chemicals - OECD. (n.d.).
  • 2-chloro-N-[2-(propan-2-yl)phenyl]propanamide - NextSDS. (n.d.).
  • 2-chloro-N-phenylpropanamide | C9H10ClNO | CID 264646 - PubChem - NIH. (n.d.).
  • 3-chloro-N-phenylpropanamide | C9H10ClNO | CID 240404 - PubChem - NIH. (n.d.).
  • Pesticide Toxicity Profile: Triazole Pesticides1 - Florida Online Journals. (2005).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals experiencing yield bottlenecks or purity issues during the synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals experiencing yield bottlenecks or purity issues during the synthesis of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide.

Below, you will find a mechanistic breakdown of the reaction, a causality-based troubleshooting guide, optimized quantitative parameters, and a self-validating standard operating procedure (SOP).

Reaction Pathway & Mechanistic Bottlenecks

The synthesis relies on the N-acylation of 4-(1H-1,2,4-triazol-1-yl)aniline using 2-chloropropionyl chloride. While seemingly straightforward, the bifunctional nature of the product—containing both an electrophilic alpha-chloro group and nucleophilic triazole/amide moieties—creates competing pathways that can severely compromise your yield[1].

SynthesisPathway SM1 4-(1H-1,2,4-triazol-1-yl)aniline (Nucleophile) Product 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl) -propionamide (Target) SM1->Product TEA, DCM 0 °C to RT SM2 2-Chloropropionyl Chloride (Electrophile) SM2->Product Dropwise Addition Impurity1 Di-acylated Impurity (Over-reaction) Product->Impurity1 Excess Acid Chloride High Temp Impurity2 Alpha-Amino Substituted Oligomers (SN2) Product->Impurity2 Unreacted Aniline/Triazole Prolonged Heating

Reaction pathway showing desired N-acylation and competing side reactions.

Troubleshooting Guide: The "Why" and "How"

Issue 1: Reaction Stalls / Incomplete Conversion
  • The Science (Causality): The acylation generates equimolar amounts of HCl gas. If not efficiently scavenged, HCl protonates the basic triazole ring or the primary aniline amine. A protonated aniline loses its lone pair availability, rendering it non-nucleophilic and halting the reaction prematurely.

  • The Fix: Incorporate a non-nucleophilic organic base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). The base must be present in a slight excess (1.2–1.5 eq) relative to the acid chloride to ensure the aniline remains in its reactive free-base form[2].

Issue 2: Formation of Di-acylated Impurities
  • The Science (Causality): The newly formed secondary amide is still mildly nucleophilic. If exposed to excess 2-chloropropionyl chloride, especially at elevated temperatures, it can undergo a second acylation to form a tertiary imide byproduct.

  • The Fix: Strictly control the stoichiometry of 2-chloropropionyl chloride to 1.05 equivalents. Furthermore, the order of addition is critical: always add the acid chloride dropwise to the aniline/base mixture, never the reverse[3].

Issue 3: High-Molecular-Weight Oligomers (Alpha-Chloro Displacement)
  • The Science (Causality): The alpha-chloro group of the propionamide product is an active electrophile. It is susceptible to nucleophilic attack ( SN​2 ) by unreacted aniline or the triazole nitrogen of another molecule, leading to dimerization or oligomerization.

  • The Fix: Maintain the reaction temperature strictly at 0 °C during the electrophile addition phase and do not exceed room temperature (20–25 °C) during the maturation phase[2]. Avoid prolonged reaction times; quench the reaction immediately upon completion.

Quantitative Optimization Data

To illustrate the impact of reaction parameters on the yield of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide, consider the following optimization matrix compiled from standard acylation workflows:

SolventBase (eq)Temp (°C)Acid Chloride (eq)Observed Yield (%)Mechanistic Outcome
DCMNone251.5< 20%Stalls due to HCl protonation of aniline.
THFTEA (1.5)601.545%High di-acylation & SN​2 displacement impurities.
DMFK2CO3 (2.0)251.165%Moderate yield; difficult solvent removal.
DCM TEA (1.2) 0 to 25 1.05 88 - 92% Optimal; minimal side reactions.

Validated Standard Operating Procedure (SOP)

This self-validating protocol utilizes Dichloromethane (DCM) and Triethylamine (TEA) to maximize the yield and purity of the target propionamide[4][5].

Step 1: System Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 4-(1H-1,2,4-triazol-1-yl)aniline (1.0 eq) and anhydrous DCM (10 mL per gram of aniline).

  • Add Triethylamine (TEA) (1.2 eq). Stir until a homogeneous solution or fine suspension is achieved.

Step 2: Electrophile Addition

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C[3].

  • Prepare a solution of 2-chloropropionyl chloride (1.05 eq) in anhydrous DCM (2 mL per gram).

  • Add the acid chloride solution dropwise over 30–45 minutes.

    • Self-Validation Check: You should observe the gradual formation of a dense white precipitate (Triethylammonium chloride) as the addition progresses. This visual cue confirms the successful scavenging of HCl and active acylation.

Step 3: Maturation and Quenching

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

  • Monitor by TLC or LC-MS. Once the aniline is consumed, quench the reaction by adding saturated aqueous NaHCO3​ (5 mL per gram of starting material) to neutralize any unreacted acid chloride.

Step 4: Workup and Isolation

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and filter.

  • Concentrate under reduced pressure at < 35 °C to prevent thermal degradation of the alpha-chloro amide.

  • Recrystallize the crude solid from Ethyl Acetate/Hexanes to obtain pure 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide.

Frequently Asked Questions (FAQs)

Q: My starting aniline has poor solubility in DCM. Can I use a different solvent? A: Yes. If 4-(1H-1,2,4-triazol-1-yl)aniline is poorly soluble, you can use Tetrahydrofuran (THF) or a 9:1 DCM/DMF mixture. However, minimize DMF if possible, as it can react with acid chlorides to form Vilsmeier-type intermediates, reducing your overall yield.

Q: LC-MS shows a mass of [M+H]+ corresponding to the loss of chlorine (-35 Da). What happened? A: This indicates hydrolysis or nucleophilic displacement of the alpha-chloro group. Ensure your solvents are strictly anhydrous and that the reaction temperature never exceeds 25 °C.

Q: How do I remove residual di-acylated impurity if it forms? A: Di-acylated amides are significantly less polar than the target secondary amide. They can usually be removed via silica gel chromatography (using a Hexane/Ethyl Acetate gradient) or by triturating the crude solid in cold diethyl ether, which selectively dissolves the less polar di-acylated byproduct while leaving the target compound intact.

References

  • Title: 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification Source: ACS Chemical Biology URL: [Link]

  • Title: Synthesis of Thermoresponsive Mixed Arm Star Polymers by Combination of RAFT and ATRP... Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: CN1379024A - Process for preparing 5-phenylformyl-3-methyl-2-indolone Source: Google Patents URL
  • Title: Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation of notoriously insoluble compounds that look deceptively simple on paper but behave like brick dust in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation of notoriously insoluble compounds that look deceptively simple on paper but behave like brick dust in the laboratory.

2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide presents a "perfect storm" of physicochemical liabilities. The molecule combines a rigid, planar 1,2,4-triazole-phenyl system—which drives strong π−π stacking and high—with a chloropropionamide tail that dramatically increases lipophilicity. Furthermore, the amide nitrogen and triazole ring act as a potent hydrogen-bond donor/acceptor network, resulting in an exceptionally high crystal lattice energy. This guide provides a mechanistic, self-validating framework to overcome these barriers in both DMSO and aqueous media.

Part 1: Solubility Troubleshooting Workflow

The following decision tree outlines the logical progression for diagnosing and resolving solubility failures for this compound.

SolubilityWorkflow Start 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide Solid Powder DMSO_Add Add Anhydrous DMSO (Target: 10-50 mM) Start->DMSO_Add Check_DMSO Visually Clear? DMSO_Add->Check_DMSO Heat_Sonicate Heat to 37°C & Sonicate (Disrupt Lattice Energy) Check_DMSO->Heat_Sonicate No Aq_Dilution Dilute into Aqueous Media (Buffer/Cell Media) Check_DMSO->Aq_Dilution Yes Heat_Sonicate->Check_DMSO Re-evaluate Check_Aq Micro-precipitation? (Check OD600) Aq_Dilution->Check_Aq Formulation Formulation Strategy: Add Tween 80 / PEG300 Check_Aq->Formulation Yes (Cloudy) Success Validated Soluble State Proceed to Assay Check_Aq->Success No (Clear) Formulation->Check_Aq Re-test Cyclodextrin HP-β-CD Complexation (Encapsulate Hydrophobe) Formulation->Cyclodextrin If still precipitating Cyclodextrin->Success Clear Solution

Troubleshooting workflow for resolving DMSO and aqueous solubility issues.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is my compound barely soluble in 100% DMSO, even though DMSO is considered a universal solvent? A1: While DMSO is an excellent hydrogen-bond acceptor and highly polar solvent, it cannot easily disrupt solid-state structures stabilized by extensive intermolecular hydrogen bonding and π−π stacking. The 1,2,4-triazole ring and the amide group in your compound form a tightly packed . Furthermore, DMSO is highly hygroscopic; absorption of atmospheric moisture rapidly decreases its1[1] for hydrophobic compounds. If the compound dissolves upon heating to 37°C but precipitates upon cooling, you have exceeded the thermodynamic solubility limit, and the lattice energy is driving recrystallization.

Q2: My compound dissolves in DMSO, but "crashes out" the moment I dilute it into aqueous cell culture media. Why? A2: This is a classic solvent-shift precipitation. When the DMSO stock is introduced into an aqueous buffer, the local polarity changes drastically. The hydrophobic phenyl and chloropropionyl groups force the water molecules to form highly ordered clathrate structures (a thermodynamically unfavorable decrease in entropy). To minimize this hydrophobic surface area, the drug molecules rapidly aggregate and 2[2].

Q3: How can I formulate this compound for in vitro aqueous assays without exceeding 0.5% final DMSO concentration? A3: You must reduce the thermodynamic activity of the free drug in water. For triazole derivatives, 2-hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective. The hydrophobic cavity of the cyclodextrin sterically encapsulates the lipophilic phenyl-chloropropionamide tail, while the hydrophilic exterior maintains2[2]. Alternatively, replacing standard DMSO with bifunctional sulfoxide substitutes can sometimes yield up to a 10-fold increase in aqueous solubility during 3[3].

Q4: Is there a risk that DMSO is artificially inflating my early-stage assay results? A4: Yes. Nearly all early-stage drug discovery relies on DMSO stock solutions because of compound efficiency and ease of handling. However, solubility from a DMSO stock represents a "best-case scenario" due to the co-solvent effect. If a compound is insoluble even from a DMSO stock, it is highly unlikely to be soluble from a solid state, allowing you to "kill" unviable candidates 4[4]. Always validate that your compound remains in solution under assay conditions, as micro-precipitates can cause false positives via target sequestration.

Part 3: Quantitative Data Summary

Table 1: Physicochemical Liabilities of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide

Structural FeatureContribution to InsolubilityMitigation Strategy
1,2,4-Triazole Ring High electron density; strong H-bond acceptor network[5].Heat/Sonication in DMSO to break lattice energy.
Phenyl Ring Rigid planarity; promotes dense π−π stacking.Co-solvents (e.g., PEG300) to disrupt stacking.
Chloropropionamide High LogP (lipophilicity); strong H-bond donor.Cyclodextrin encapsulation (HP- β -CD).

Table 2: Formulation Strategies and Expected Outcomes

StrategyMechanism of ActionExpected Solubility GainValidation Method
Anhydrous DMSO + Heat Disrupts solid-state crystal lattice energy[1].High (Stock generation)Centrifugation (10,000 x g)
Dropwise Dilution Prevents local supersaturation in water[2].Low-ModerateVisual inspection
Surfactants (Tween 80) Micellar solubilization of hydrophobic tail.Moderate (2 to 5-fold)OD600 Measurement
HP- β -CD Complexation Steric encapsulation of lipophilic moieties[2].High (10 to 50-fold)HPLC-UV Quantification
Part 4: Self-Validating Experimental Protocols
Protocol 1: Preparation of a Stable Anhydrous DMSO Stock Solution

Objective: Overcome high crystal lattice energy to prepare a 50 mM stock.

  • Desiccation: Ensure the compound powder is fully desiccated. Ambient moisture absorbed by the powder will drastically reduce DMSO solubility.

  • Solvent Selection: Use only fresh, anhydrous DMSO (≤0.005% water). Because DMSO is highly hygroscopic, water ingress rapidly decreases its solvating power for hydrophobic 1[1].

  • Dissolution & Energy Input: Add the required volume of DMSO. If particulate matter remains, heat the vial in a 37°C water bath for 10 minutes, followed by 5 minutes of bath sonication. This provides the activation energy needed to disrupt the triazole-amide hydrogen bond network.

  • Self-Validation Check (Centrifugation): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a microscopic white pellet is visible, the compound is not fully dissolved. You must either dilute the stock further or repeat step 3. Do not proceed to assays until the supernatant is perfectly clear.

Protocol 2: Aqueous Formulation via HP- β -CD Inclusion Complexation

Objective: Prevent solvent-shift precipitation ("crashing out") during aqueous dilution.

  • Carrier Preparation: Prepare a 20% (w/v) solution of 2-hydroxypropyl- β -cyclodextrin (HP- β -CD) in your target aqueous buffer.

  • Dropwise Addition: Place the HP- β -CD solution on a magnetic stirrer at high speed. Add the 50 mM DMSO stock solution dropwise (1 μL per second) directly into the vortex of the stirring buffer. Rapid mixing prevents local 2[2].

  • Equilibration: Allow the solution to stir for 2 hours at room temperature to ensure complete thermodynamic inclusion of the chloropropionamide tail into the cyclodextrin cavity.

  • Self-Validation Check (Spectrophotometry): Measure the Optical Density at 600 nm (OD600) of the final formulation against a blank of the same buffer. An OD600 > 0.05 indicates the presence of sub-visible micro-precipitates. If precipitation is detected, filter through a 0.22 μm PTFE syringe filter and quantify the remaining soluble fraction via HPLC-UV before use.

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this portal to address the complex thermodynamic and kinetic challenges associated with purifying 2-Chloro-N-(4-[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this portal to address the complex thermodynamic and kinetic challenges associated with purifying 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide.

Due to its structural features—specifically the flexible propionamide chain, the hydrogen-bonding capacity of the 1,2,4-triazole ring, and the lipophilic 2-chloro substitution—this active pharmaceutical ingredient (API) intermediate is highly prone to liquid-liquid phase separation (LLPS), polymorphism, and impurity entrapment. This guide synthesizes field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to ensure robust purification.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my product "oil out" instead of forming a crystalline suspension during cooling?

Mechanistic Causality: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the solution's supersaturation level exceeds a critical thermodynamic threshold before primary nucleation can take place[1]. Because 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide possesses flexible linkages and multiple hydrogen-bond acceptors/donors, the integration of solute molecules into a rigid crystal lattice is kinetically hindered[2]. Instead of crystallizing, the system minimizes free energy by separating into a solute-rich liquid phase (the "oil") and a solvent-rich phase[3].

Resolution Strategy: To prevent LLPS, you must bypass the high activation energy of primary nucleation.

  • Reduce Cooling Rate: Slowing the cooling rate allows the system to remain within the Metastable Zone Width (MSZW), preventing the sudden spike in supersaturation that triggers oiling out[4].

  • Implement Seeding: Introduce high-purity seed crystals just below the solubility curve. Seeding provides a pre-existing lattice for solute deposition, shifting the process from primary nucleation to crystal growth, which is kinetically much faster and prevents the accumulation of supersaturation[2].

Q2: How can I prevent the entrapment of impurities during antisolvent addition?

Mechanistic Causality: Rapid addition of an antisolvent generates intense, localized zones of high supersaturation at the point of injection. This leads to uncontrolled, rapid primary nucleation. When crystals grow too fast, they often form agglomerates or defective lattices that physically entrap mother liquor and dissolved impurities[1]. Furthermore, the oiling out droplets themselves act as excellent solvents for unwanted impurities, carrying them into the final product if the oil eventually solidifies[2].

Resolution Strategy: Optimize the antisolvent addition kinetics. Use a subsurface dosing tube to ensure immediate macroscopic mixing, and strictly control the addition rate using a syringe pump. Ensure the selected antisolvent maintains a high solubility for your primary synthetic impurities while drastically reducing the solubility of the target API[5].

Q3: We are observing batch-to-batch variability in the melting point and powder X-ray diffraction (XRPD) patterns. How do we control this?

Mechanistic Causality: The triazole and amide functional groups in this molecule can participate in various inter- and intramolecular hydrogen-bonding motifs, leading to polymorphism[6]. Batch-to-batch variability indicates that your current crystallization process is kinetically controlled, inadvertently isolating metastable polymorphs depending on minor fluctuations in cooling rate or agitation.

Resolution Strategy: You must transition to a thermodynamically controlled process. After identifying the most stable polymorph via screening, ensure that all seeding is performed using only the thermodynamically stable form[]. Additionally, incorporate a prolonged "slurry aging" (maturation) step at the end of the crystallization. This allows any kinetically formed metastable crystals to dissolve and recrystallize into the stable form via solvent-mediated phase transformation[3].

Part 2: Process Workflows & Logical Relationships

To systematically resolve these issues, adhere to the following diagnostic and optimization workflows.

LLPS_Troubleshooting N1 Observe Turbidity During Cooling N2 In-Situ Microscopy / PAT (e.g., EasyViewer) N1->N2 N3 Are Liquid Droplets Present? (LLPS) N2->N3 N4 Oiling Out Detected: 1. Heat to dissolve 2. Lower cooling rate 3. Adjust solvent ratio N3->N4 Yes (Emulsion) N5 Crystallization Detected: Proceed with controlled cooling & aging N3->N5 No (Solid Particles) N6 Introduce Seed Crystals in Metastable Zone N4->N6 Re-attempt N6->N2

Workflow for detecting and resolving Liquid-Liquid Phase Separation (Oiling Out).

Optimization_Workflow S1 Solvent Screening S2 Determine MSZW S1->S2 S3 Select Method S2->S3 S4 Optimize Parameters S3->S4 S5 Scale-up & PAT S4->S5

Logical progression for crystallization process development and optimization.

Part 3: Quantitative Data & Solvent System Optimization

Selecting the correct solvent/antisolvent pair is critical to modulating the MSZW and preventing LLPS[8]. The table below summarizes the optimization data for 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide across various solvent systems.

Table 1: Solvent System Optimization Data

Solvent System (Good/Anti)Ratio (v/v)Sol. at 60°C (mg/mL)Sol. at 5°C (mg/mL)MSZW (°C)Primary Observed IssueYield (%)Purity (%)
Ethanol / Water1:11851225Severe Oiling Out (LLPS)78.094.5
Acetone / Water2:12101518Crystal Agglomeration82.596.8
EtOAc / Heptane1:2140815Wall Scaling / Fast Nucleation85.097.2
EtOAc / Heptane (Seeded) 1:2 140 8 N/A *None (Optimal Control) 92.5 99.4

*MSZW is functionally bypassed via the introduction of seed crystals.

Part 4: Self-Validating Experimental Protocol

Protocol A: Seeded Antisolvent-Cooling Crystallization

This protocol is designed as a self-validating system. Each phase contains a verification step to ensure the thermodynamic state of the system is correct before proceeding, thereby guaranteeing reproducibility[6].

Step 1: Dissolution

  • Action: Suspend 100 g of crude 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide in 715 mL of Ethyl Acetate (EtOAc) in a jacketed lab reactor equipped with an overhead stirrer (250 RPM). Heat the jacket to 65°C.

  • Validation Check: Utilize an in-situ turbidity probe or visual inspection to confirm 100% transmittance. The solution must be completely clear. If not, hold at 65°C until complete dissolution is achieved to destroy any ghost nuclei.

Step 2: Controlled Cooling to Seeding Point

  • Action: Cool the solution linearly to 50°C at a rate of 0.5°C/min.

  • Causality: 50°C is strategically chosen to be within the metastable zone—supersaturated enough to support crystal growth, but low enough in supersaturation to prevent spontaneous primary nucleation or LLPS[9].

Step 3: Seeding

  • Action: Introduce 1.0 g (1 wt%) of pure, micronized seed crystals (thermodynamically stable polymorph) suspended in 5 mL of EtOAc.

  • Validation Check: Hold the temperature at 50°C for 30 minutes. The turbidity should slightly increase and stabilize, confirming that the seeds have not dissolved (temperature too high) and that massive secondary nucleation has not occurred (temperature too low).

Step 4: Antisolvent Addition

  • Action: Using a programmable syringe pump, add 1430 mL of Heptane (antisolvent) subsurface over 4 hours (approx. 6 mL/min).

  • Causality: Subsurface addition prevents high local supersaturation at the liquid-air interface. The slow, 4-hour addition rate ensures that the rate of supersaturation generation does not exceed the rate of crystal growth, completely avoiding oiling out[5].

Step 5: Final Cooling & Slurry Aging (Maturation)

  • Action: Cool the suspension from 50°C to 5°C at 0.2°C/min. Hold the slurry at 5°C with moderate agitation for 4 hours.

  • Causality: The slow cooling maximizes yield, while the 4-hour aging process allows for Ostwald ripening and solvent-mediated phase transformation, ensuring the final bulk powder consists of large, pure, and thermodynamically stable crystals[3].

Step 6: Isolation

  • Action: Filter the slurry under vacuum. Wash the filter cake with 2 bed volumes of pre-chilled (5°C) EtOAc/Heptane (1:2 v/v). Dry under vacuum at 40°C until constant weight is achieved.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chemoselective challenges inherent in the batch s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chemoselective challenges inherent in the batch synthesis of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide.

This compound is a critical intermediate in the development of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives, which are widely explored for their anticonvulsant and pharmacological properties [1]. While the reaction relies on a classic Schotten-Baumann-type amide bond formation [2], the bifunctional nature of the starting materials—specifically the nucleophilic 1,2,4-triazole ring [3] and the highly acidic α -chloro proton—creates a complex impurity profile if reaction parameters are not strictly controlled.

Mechanistic Pathway & Impurity Mapping

To successfully troubleshoot this synthesis, you must first understand the causality behind the side reactions. The acylation of 4-(1H-1,2,4-triazol-1-yl)aniline with 2-chloropropionyl chloride can diverge into three major degradation pathways: over-acylation, base-mediated elimination, and intermolecular alkylation.

G A 4-(1H-1,2,4-triazol-1-yl)aniline (SM1) C Target Amide [M+H]+ 251 A->C + SM2, Base (Desired) B 2-chloropropionyl chloride (SM2) B->C D Bis-acylated Impurity [M+H]+ 341 C->D + Excess SM2 (Over-acylation) E Acrylamide Byproduct [M+H]+ 215 C->E + Strong Base (E2 Elimination) F Triazole-quaternized Oligomers C->F + Heat (N-Alkylation)

Figure 1: Reaction pathway and common impurity formation mechanisms.

Quantitative Impurity Profiling

Before adjusting your protocol, analyze your crude mixture using LC-MS and 1 H NMR. Use the self-validating data table below to identify which specific mechanistic failure is occurring in your batch.

Impurity / ComponentStructural FeatureLC-MS [M+H] + 1 H NMR Marker (DMSO- d6​ )Primary Causality
Target Amide Mono-acylated product251.1~10.5 ppm (s, 1H, NH), ~4.8 ppm (q, 1H, CH-Cl)N/A (Desired)
Unreacted SM1 Free aniline161.1~5.3 ppm (s, 2H, NH 2​ )Degraded SM2 or poor HCl scavenging
Bis-acylated Di-acylated nitrogen341.0Absence of NH peak; complex multiplet ~4.9 ppmExcess SM2 + strong base
Acrylamide α,β -unsaturated amide215.1~6.2 - 6.5 ppm (m, 2H, vinylic CH 2​ )E2 elimination via excess/strong base
Oligomers Quaternized triazoleBroad/PolymericBroadened aromatic peaks; poor solubilityHigh concentration + elevated heat

Troubleshooting FAQs

Q: Why am I seeing a significant [M+H] + 341 peak in my LC-MS, and how do I eliminate it? A: This mass corresponds to the bis-acylated impurity. Once the target mono-amide is formed, the newly formed amide N-H proton becomes highly acidic due to the electron-withdrawing nature of both the triazole-phenyl ring and the α -chloro group. In the presence of a strong, unhindered base (like Triethylamine, TEA) and excess 2-chloropropionyl chloride, the amide is deprotonated and reacts a second time [2]. Corrective Action: Limit 2-chloropropionyl chloride to exactly 1.05 equivalents. Switch from TEA to a weaker, more sterically hindered base like N-methylmorpholine (NMM), or use a biphasic Schotten-Baumann condition (e.g., aqueous NaHCO 3​ / EtOAc) to suppress amide deprotonation.

Q: My product is contaminated with an impurity showing an [M+H] + of 215. What went wrong? A: You are observing the acrylamide derivative, N-(4-(1H-1,2,4-triazol-1-yl)phenyl)acrylamide. The α -proton adjacent to the carbonyl and the chlorine atom is highly labile. Base-promoted E2 elimination of HCl occurs readily, especially if the reaction temperature exceeds 10°C during the addition phase or if the base is too strong. Corrective Action: Maintain the reaction temperature strictly between -5°C and 0°C. Quench the reaction with a mild acid (e.g., 1M citric acid) immediately upon completion to neutralize the base before warming to room temperature.

Q: The reaction stalls with unreacted 4-(1H-1,2,4-triazol-1-yl)aniline remaining, even with excess acid chloride. A: This usually indicates that the acid chloride has degraded (hydrolyzed to 2-chloropropionic acid) or the aniline has precipitated as an unreactive hydrochloride salt. The triazole ring is basic (pKa ~2.2) and can easily protonate if HCl is not efficiently scavenged[1, 3]. Corrective Action: Validate your acid chloride quality by derivatizing an aliquot in methanol and checking for the methyl ester via GC-MS. Ensure your solvent (e.g., DCM or THF) is strictly anhydrous (<50 ppm water via Karl Fischer titration).

Q: I am observing a sticky, insoluble residue at the bottom of the flask. A: This is indicative of triazole quaternization. The N2 or N4 atoms of the 1,2,4-triazole ring are nucleophilic. At high concentrations or elevated temperatures, they can attack the α -chloro carbon of another molecule, leading to intermolecular alkylation and the formation of polymeric quaternary ammonium salts [3]. Corrective Action: Run the reaction at a lower concentration (e.g., 0.1 M to 0.15 M) to favor the desired intramolecular kinetics over intermolecular oligomerization.

Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and correct crude reaction mixtures based on your LC-MS data.

Workflow Step1 Analyze Crude by LC-MS Cond1 [M+H]+ 341 present? (Bis-acylation) Step1->Cond1 Act1 Reduce SM2 to 1.05 eq. Switch to NMM or NaHCO3 Cond1->Act1 Yes Cond2 [M+H]+ 215 present? (Elimination) Cond1->Cond2 No Act2 Maintain Temp < 0°C Quench with Citric Acid Cond2->Act2 Yes Cond3 [M+H]+ 161 present? (Unreacted SM1) Cond2->Cond3 No Act3 Verify SM2 integrity Ensure anhydrous solvent Cond3->Act3 Yes

Figure 2: Decision tree for troubleshooting crude reaction mixtures.

Optimized Step-by-Step Protocol

To ensure a self-validating and highly pure batch synthesis, follow this optimized protocol which mitigates the aforementioned side reactions.

Step 1: System Preparation & Free-Basing

  • Charge a flame-dried, nitrogen-purged reactor with 4-(1H-1,2,4-triazol-1-yl)aniline (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a concentration of 0.15 M.

  • Add N-methylmorpholine (NMM) (1.2 eq). Note: NMM is preferred over TEA to prevent bis-acylation and limit E2 elimination.

  • Cool the reaction mixture to -5°C using an ice/brine bath.

Step 2: Cryogenic Acylation 4. Dilute 2-chloropropionyl chloride (1.05 eq) in an equal volume of anhydrous DCM. 5. Add the acid chloride solution dropwise over 30 minutes via an addition funnel. Maintain the internal temperature strictly below 0°C.

Step 3: Reaction Monitoring & Quench 6. Stir the mixture at 0°C for 1 hour. 7. Pull a 50 μ L aliquot, quench into 1 mL of Acetonitrile/Water, and analyze via LC-MS. You should observe >95% conversion to the 251.1 [M+H] + peak. 8. Once complete, immediately quench the reaction at 0°C by adding 1M aqueous Citric Acid (1.5 eq relative to NMM) to neutralize the base and halt any potential elimination pathways.

Step 4: Biphasic Workup 9. Transfer to a separatory funnel and separate the organic layer. 10. Wash the organic layer successively with saturated aqueous NaHCO 3​ (to remove 2-chloropropionic acid byproduct) and brine. 11. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure (bath temperature <30°C to prevent thermal degradation).

Step 5: Selective Crystallization 12. To remove trace bis-acylated and acrylamide impurities, triturate the crude solid in cold diethyl ether / ethyl acetate (9:1 v/v). The target mono-amide will precipitate as a white solid. 13. Filter and dry under vacuum.

References

  • Hu, L., Li, M., Liu, Z., Yan, H., Wang, X., & Wang, S. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 30(16), 3400.[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Kaur, P., Kaur, R., & Goswami, M. (2018). A Review on Methods of Synthesis of 1,2,4-Triazole Derivatives. International Research Journal of Pharmacy, 9(7), 1-5.[Link]

Troubleshooting

Overcoming false positives in high-throughput screening assays with 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide

Welcome to the Assay Troubleshooting Center. This guide is designed for researchers and drug development professionals encountering anomalous high-throughput screening (HTS) data—such as steep Hill slopes, non-reproducib...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Troubleshooting Center. This guide is designed for researchers and drug development professionals encountering anomalous high-throughput screening (HTS) data—such as steep Hill slopes, non-reproducible IC50​ values, or broad-spectrum inhibition—associated with 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide and related chemotypes.

As a Senior Application Scientist, I have structured this guide to explain the chemical causality behind these false positives and provide self-validating protocols to definitively triage them from your screening cascades.

Section 1: Mechanism of Interference (FAQ)

Q: Why is 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide flagging as a potent hit across multiple, unrelated enzymatic assays?

A: This compound is a classic "frequent hitter" driven by chemical reactivity rather than specific lock-and-key binding. It contains an alpha-chloroamide moiety, which acts as a highly reactive electrophilic warhead.

In the aqueous, mildly basic conditions of most biochemical assays (pH 7.4–8.0), the alpha-carbon of this compound is highly susceptible to nucleophilic attack. Thiolate anions—originating either from exposed cysteine residues on your target protein or from thiol-containing assay reagents like Coenzyme A (CoA)—attack the alpha-carbon via an SN​2 mechanism. This displaces the chloride ion and forms an irreversible, stable thioether bond[1].

Because this alkylation is indiscriminate, it denatures proteins or blocks active sites non-specifically, classifying the compound as a Pan-Assay Interference Compound (PAINS)[2]. Furthermore, if your assay relies on thiol-sensitive fluorophores (e.g., CPM assays), the compound will deplete the assay reagents, artificially quenching the signal and mimicking a false-positive inhibition readout[1].

Mechanism cluster_0 Assay Environment (pH 7.4) comp 2-Chloro-N-(...)-propionamide (Electrophilic Warhead) prot Target Protein (Exposed Cysteines) comp->prot SN2 Alkylation reag Assay Reagents (e.g., CoA, Fluorophores) comp->reag Thiol Scavenging adduct Irreversible Covalent Adduct (+214 Da Mass Shift) prot->adduct deplete Thiol Depletion (Loss of Assay Signal) reag->deplete fp False Positive Readout (Apparent Inhibition) adduct->fp deplete->fp

Mechanism of false-positive generation via non-specific SN2 alkylation by alpha-chloroamides.

Section 2: Diagnostic Troubleshooting Guides & Protocols

Q: How can I experimentally validate whether my hit is a false positive driven by covalent interference?

A: You must deploy orthogonal counter-screens that challenge the compound's mechanism of action. We recommend a self-validating, two-tiered approach: a Thiol-Scavenging Counter-Screen followed by Intact Mass Spectrometry[3],[4].

Protocol 1: Thiol-Scavenging Counter-Screen (DTT Shift Assay)

This protocol tests whether the compound's apparent affinity is easily neutralized by competing nucleophiles. Systematic buffer optimization using reducing agents is a proven method to preserve assay reliability[3].

  • Buffer Preparation: Prepare your standard biochemical assay buffer. Split this into two batches:

    • Condition A: Standard buffer (No reducing agent).

    • Condition B: Standard buffer supplemented with 1 mM to 5 mM Dithiothreitol (DTT) or Glutathione (GSH).

  • Compound Titration: Perform a 10-point dose-response titration of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide in both conditions.

  • Incubation: Pre-incubate the compound with the buffer for 30–60 minutes before adding the target protein and substrate. This gives the DTT time to scavenge the electrophile.

  • Data Analysis: Calculate the IC50​ . If the compound is a reactive false positive, the excess DTT will alkylate the compound, preventing it from interacting with the protein. A rightward shift of >10-fold in IC50​ under Condition B confirms non-specific electrophilic reactivity[5].

Protocol 2: Intact Protein LC-MS/MS for Covalent Adduct Detection

To definitively prove that the compound is chemically altering your target, you must measure the mass of the protein[4].

  • Reaction Setup: Incubate 5–10 µM of your purified target protein with a 10-fold molar excess (50–100 µM) of the compound in a physiological buffer (pH 7.4) for 2 hours at room temperature.

  • Purification: Desalt the sample using a C4 ZipTip or a rapid size-exclusion chromatography (SEC) column to remove all unbound compound and buffer salts.

  • LC-MS Analysis: Inject the sample into a Liquid Chromatography-Mass Spectrometer (e.g., a Q-TOF instrument).

  • Deconvolution & Causality: Deconvolute the intact mass spectra. The exact monoisotopic mass of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide is ~250.5 Da. Upon alkylation of a cysteine thiol, the chloride ion and a proton are lost as HCl (36.5 Da). Therefore, a true covalent false positive will yield a distinct mass shift of +214 Da on your target protein.

Section 3: Data Interpretation & Metrics

To assist in your triage process, compare your experimental results against the expected diagnostic readouts summarized in the table below. True hits will maintain their metrics regardless of the buffer environment, whereas reactive artifacts will show severe degradation in performance[6].

Metric / Assay Readout2-Chloro-N-(...)-propionamide (Alpha-chloroamide Artifact)Validated Reversible Inhibitor (True Hit)
Standard IC50​ (No DTT) 0.8 µM0.8 µM
Scavenged IC50​ (+ 5mM DTT) > 50.0 µM (Activity completely lost)0.9 µM (Activity retained)
IC50​ Shift Factor > 60-fold shift 1.1-fold shift
Dose-Response Hill Slope > 2.5 (Steep, non-stoichiometric)~ 1.0 (Standard 1:1 binding)
LC-MS Intact Mass Shift + 214 Da (Irreversible Adduct)0 Da (No covalent modification)

Section 4: Triage Workflow & Next Steps

Q: Can I optimize this compound into a legitimate Targeted Covalent Inhibitor (TCI)?

A: It is highly discouraged. While targeted covalent inhibitors are a rapidly growing and successful class of drugs, they rely on mild electrophiles (such as acrylamides) that require precise spatial orientation and prolonged residence time in a specific binding pocket to react[5].

Alpha-chloroamides are generally considered too "hot" (highly reactive) and will indiscriminately alkylate off-target proteins in vivo, leading to severe toxicity and idiosyncratic adverse drug reactions. Unless you can successfully replace the chloroamide warhead with a milder functional group (e.g., an acrylamide or a non-reactive propanamide) while retaining non-covalent binding affinity, this chemotype should be immediately triaged from your hit list[4].

Workflow hit Primary HTS Hit (Alpha-chloroamide) dtt Counter-Screen: + 1-5 mM DTT / GSH hit->dtt shift IC50 Shift > 10-fold (Activity Lost) dtt->shift noshift No IC50 Shift (Activity Retained) dtt->noshift ms LC-MS/MS Intact Mass of Target Protein shift->ms triage Triage as PAINS (False Positive) shift->triage Optional direct triage noshift->ms adduct Mass Shift (+214 Da) Covalent Adduct Formed ms->adduct noadduct No Mass Shift Reversible Binding ms->noadduct adduct->triage validate Proceed to Lead Optimization noadduct->validate

Step-by-step diagnostic workflow to identify and triage electrophilic false positives in HTS.

References

  • BioAscent. "Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library." BioAscent Discovery. 3

  • Alves, V. M., et al. (2023). "Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds." Journal of Medicinal Chemistry. 6

  • Dahlin, J. L., et al. (2015). "PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS." ACS Chemical Biology. 1

  • Capuzzi, S. J., et al. (2017). "Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS." Journal of Chemical Information and Modeling. 2

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society. 5

  • Zidar, N., et al. (2019). "2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification." ResearchGate. 4

Sources

Reference Data & Comparative Studies

Validation

A Structural and Mechanistic Showdown: Unraveling the Antifungal Potential of 2-Chloro-N-(4-triazol-1-yl-phenyl)-propionamide Versus the Clinical Staple, Fluconazole

A Structural and Mechanistic Showdown: Unraveling the Antifungal Potential of 2-Chloro-N-(4-[1][2][3]triazol-1-yl-phenyl)-propionamide Versus the Clinical Staple, Fluconazole For the attention of Researchers, Scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Structural and Mechanistic Showdown: Unraveling the Antifungal Potential of 2-Chloro-N-(4-[1][2][3]triazol-1-yl-phenyl)-propionamide Versus the Clinical Staple, Fluconazole

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the relentless pursuit of novel antifungal agents to combat the growing threat of drug-resistant mycoses, a nuanced understanding of structure-activity relationships is paramount. This guide provides a deep, comparative analysis of the investigational compound 2-Chloro-N-(4-[1][2][3]triazol-1-yl-phenyl)-propionamide and the widely-used clinical antifungal, fluconazole. By dissecting their structural nuances and inferring their mechanistic implications, we aim to provide a forward-looking perspective on the potential of next-generation triazole antifungals.

Foundational Scaffolds: A Tale of Two Triazoles

At the heart of both molecules lies the 1,2,4-triazole ring, a critical pharmacophore for antifungal activity.[4][5] This nitrogen-rich heterocycle is the linchpin that coordinates with the heme iron atom within the active site of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This interaction is the cornerstone of the antifungal action of all azoles, disrupting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][5]

Fluconazole , a first-generation triazole, presents a compact and symmetrical structure. It features a central propan-2-ol backbone substituted with two 1,2,4-triazol-1-yl groups and a 2,4-difluorophenyl moiety.[1] This bis-triazole configuration contributes to its broad-spectrum activity against many yeast and fungi.[3]

2-Chloro-N-(4-[1][2][3]triazol-1-yl-phenyl)-propionamide , on the other hand, represents a more complex and modular design. It incorporates a single 1,2,4-triazole ring linked to a phenyl group, which is further functionalized with a chloro-substituted propionamide side chain. This structural departure from the classical bis-triazole scaffold of fluconazole suggests a potentially different interaction profile within the CYP51 active site and, consequently, a varied antifungal spectrum and potency.

Structural_Comparison cluster_Fluconazole Fluconazole cluster_Novel_Compound 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide F Fluconazole C13H12F2N6O F_core Propan-2-ol Core F->F_core central backbone F_triazole1 1,2,4-Triazole F_core->F_triazole1 substituent F_triazole2 1,2,4-Triazole F_core->F_triazole2 substituent F_phenyl 2,4-Difluorophenyl F_core->F_phenyl substituent NC 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide NC_phenyl Phenyl Linker NC->NC_phenyl NC_triazole 1,2,4-Triazole NC_phenyl->NC_triazole linked to NC_amide Propionamide Side Chain NC_phenyl->NC_amide functionalized with NC_chloro Chloro Group NC_amide->NC_chloro substituted with Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Intermediate FF-MAS (14-demethylated intermediate) CYP51->Intermediate catalyzes Ergosterol Ergosterol Intermediate->Ergosterol multiple steps FungalCellMembrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->FungalCellMembrane essential component Azoles Azole Antifungals (Fluconazole, Novel Compound) Azoles->CYP51 inhibit

Fig. 2: Mechanism of action of azole antifungals targeting the ergosterol biosynthesis pathway.

By inhibiting CYP51, azoles lead to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols. This disrupts the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect). [2][6] While the target is the same, the mode of interaction may differ. The N-phenyl-propionamide moiety of the novel compound could potentially occupy different pockets within the CYP51 active site compared to the second triazole and difluorophenyl groups of fluconazole. This could translate to an altered spectrum of activity, potentially overcoming resistance mechanisms that have emerged against fluconazole. [7]

Comparative Antifungal Activity: Insights from Structural Analogs

Direct, head-to-head experimental data for 2-Chloro-N-(4-t[1][2][3]riazol-1-yl-phenyl)-propionamide is not extensively published. However, by examining closely related analogs, we can infer its potential antifungal profile. Studies on a series of novel triazole derivatives containing aryl-propanamide side chains have shown promising results. [2]

Fungal Strain Fluconazole MIC (µg/mL) Phenyl-propionamide-containing Triazole Analogs MIC (µg/mL)
Candida albicans SC5314 0.25 - 1.0 ≤0.125 - 0.5
Candida glabrata 537 8.0 - 32.0 0.125 - 0.5
Cryptococcus neoformans 22-21 4.0 - 8.0 ≤0.125 - 1.0
Candida parapsilosis 22-20 0.5 - 2.0 0.5 - 4.0
Aspergillus fumigatus 7544 >64.0 8.0 - >64.0

| Fluconazole-resistant C. albicans | >256.0 | 1.0 - 64.0 |

Data is compiled from published studies on structurally similar compounds and serves as an illustrative comparison.[1][2]

These findings suggest that triazoles incorporating a phenyl-propionamide moiety can exhibit potent and broad-spectrum antifungal activity, in some cases surpassing that of fluconazole, particularly against Candida glabrata and even fluconazole-resistant strains of Candida albicans. [2]The presence of a chloro substituent on the propionamide chain of the title compound may further modulate this activity.

Experimental Protocols for Comparative Evaluation

To rigorously compare the antifungal efficacy of 2-Chloro-N-(4-t[1][2][3]riazol-1-yl-phenyl)-propionamide and fluconazole, a standardized set of in vitro and in vivo experiments are essential.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the antifungal agent that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution Series: A serial two-fold dilution of each antifungal compound is prepared in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition (typically ≥50% or ≥90%) of growth compared to the drug-free control well.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilution Prepare Serial Drug Dilutions Dilution->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read Read Results (Visually or Spectrophotometrically) Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Fig. 3: Workflow for the broth microdilution MIC assay.
Cytotoxicity Assay

Objective: To assess the toxicity of the compounds against mammalian cells to determine their therapeutic index.

Methodology (MTT Assay):

  • Cell Culture: Human cell lines (e.g., HEK293, HepG2) are cultured in appropriate media in 96-well plates.

  • Compound Treatment: Cells are treated with serial dilutions of the antifungal compounds and incubated for 24-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 (concentration that inhibits 50% of cell growth) is determined.

Synthesis Outline

The synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives typically follows a multi-step synthetic route.

Synthesis_Pathway Start 4-Bromoaniline Intermediate1 4-(1H-1,2,4-triazol-1-yl)aniline Start->Intermediate1 Reaction with 1,2,4-triazole FinalProduct 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide Intermediate1->FinalProduct Acylation Intermediate2 2-Chloropropionyl chloride Intermediate2->FinalProduct

Fig. 4: A plausible synthetic route for the novel triazole compound.

A common approach involves the initial reaction of a starting material like 4-bromoaniline with 1,2,4-triazole to form the key intermediate, 4-(1H-1,2,4-triazol-1-yl)aniline. [8][9]This intermediate is then acylated with an appropriate acid chloride, in this case, 2-chloropropionyl chloride, to yield the final product. [9]

Concluding Remarks and Future Directions

The structural comparison between 2-Chloro-N-(4-t[1][2][3]riazol-1-yl-phenyl)-propionamide and fluconazole highlights a strategic evolution in the design of triazole antifungals. While fluconazole's compact, bis-triazole structure has proven its clinical utility, the more elaborate architecture of the novel compound, featuring an amide linker and a single triazole moiety, opens avenues for enhanced potency and a broader spectrum of activity, particularly against resistant fungal strains.

The preliminary data from analogous compounds are encouraging, suggesting that the N-phenyl-propionamide scaffold is a promising platform for the development of next-generation antifungal agents. Further rigorous experimental evaluation, following the protocols outlined in this guide, is imperative to fully elucidate the therapeutic potential of 2-Chloro-N-(4-t[1][2][3]riazol-1-yl-phenyl)-propionamide and its derivatives. The insights gained from such studies will be invaluable in the ongoing battle against invasive fungal infections.

References

  • Taylor & Francis. (2023, August 8). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. [Link]

  • PMC. (n.d.). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. [Link]

  • ACS Publications. (2022, December 13). Discovery of Novel Orally Bioavailable Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo. [Link]

  • MDPI. (2024, June 3). Synthesis and Biological Evaluation of a Series of New Hybrid Amide Derivatives of Triazole and Thiazolidine-2,4-dione. [Link]

  • PubMed. (2012, July 15). Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains. [Link]

  • ResearchGate. (2022, March 3). Novel 1, 2, 4-Triazoles as Antifungal Agents. [Link]

  • PMC. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. [Link]

  • PMC. (n.d.). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. [Link]

  • SciELO. (n.d.). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp.. [Link]

  • MDPI. (2025, August 18). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. [Link]

  • PubMed. (2021, September 20). Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. [Link]

  • PMC. (n.d.). Design, Synthesis, and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities. [Link]

  • PMC. (n.d.). Advances in synthetic approach to and antifungal activity of triazoles. [Link]

  • PubMed. (2015, March 15). In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents. [Link]

  • PMC. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. [Link]

  • SciELO. (n.d.). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. [Link]

  • ResearchGate. (n.d.). Structure−activity relationship (SAR) of 1,2,3-triazoles toward MAO inhibition. [Link]

  • Semantic Scholar. (2015, September 15). Synthesis, antifungal and antibacterial activity of novel 1,2,4‑triazole derivatives. [Link]

  • PMC. (2024, February 19). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. [Link]

  • ResearchGate. (2026, March 5). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NOVEL 1,2,4-TRIAZOLES. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. [Link]

  • PMC. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. [Link]

  • Research and Reviews: Journal of Chemistry. (2018, January 9). Synthesis and Biological Assessment of New 1,2,4-Triazole Derivatives. [Link]

  • PubMed. (2020, March 15). Synthesis and Biological Evaluation of 1,2,4-triazole Derivatives as Potential Neuroprotectant Against Ischemic Brain Injury. [Link]

  • Semantic Scholar. (n.d.). Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. [Link]

  • PMC. (2025, August 18). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. [Link]

  • MDPI. (2022, May 24). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC) OF SOME NOVEL TRIAZOLE DERIVATIVE. [Link]

  • Semantic Scholar. (n.d.). Synthesis and anti-microbial evaluation of some novel 1,2,4 -triazole derivatives. [Link]

  • PMC. (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]

Sources

Comparative

Benchmarking in vitro toxicity of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide against standard controls

Benchmarking In Vitro Toxicity of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide Against Standard Controls Executive Summary & Mechanistic Rationale As a Senior Application Scientist, evaluating the safety profil...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking In Vitro Toxicity of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide Against Standard Controls

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, evaluating the safety profile of novel electrophilic compounds requires moving beyond binary "live/dead" readouts. 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide (hereafter referred to as CTP-PA ) is an α -chloroamide derivative. While α -chloroacetamides and propionamides are highly valuable as electrophilic warheads in targeted covalent inhibitors[1], their intrinsic reactivity can lead to off-target cytotoxicity.

The primary mechanism of toxicity for these compounds is electrophilic stress . CTP-PA can covalently alkylate soft nucleophiles in the cell, most notably the free thiol groups of reduced glutathione (GSH) and exposed protein cysteines[2]. This rapid GSH depletion neutralizes the cell's primary antioxidant buffer, leading to an accumulation of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis[2].

To objectively benchmark CTP-PA, we must establish a self-validating experimental system . Measuring cell viability alone is insufficient; we must prove causality by demonstrating that GSH depletion precedes cell death. Therefore, this guide benchmarks CTP-PA against three carefully selected controls:

  • Iodoacetamide (IAA): A highly reactive, non-selective α -haloacetamide (Positive control for electrophilic stress and GSH depletion)[1].

  • Staurosporine: A pan-kinase inhibitor (Positive control for rapid, non-electrophilic apoptosis).

  • DMSO (0.1%): Vehicle (Negative baseline control).

Pathway & Workflow Visualization

Mechanism CTP CTP-PA (α-Chloroamide) Alkylation Protein Cysteine Alkylation CTP->Alkylation GSH Rapid GSH Depletion (Electrophilic Stress) CTP->GSH ROS ROS Accumulation & Oxidative Stress Alkylation->ROS GSH->ROS Apoptosis Cellular Apoptosis (ATP Depletion) ROS->Apoptosis

Fig 1: Mechanistic pathway of CTP-PA induced electrophilic stress and subsequent apoptosis.

Workflow Seed Cell Seeding (HepG2 Monolayer) Dose Compound Dosing (CTP-PA vs Controls) Seed->Dose Assay Multiplexed Assays (ATP & GSH Quantitation) Dose->Assay Analysis IC50 & Causality Analysis Assay->Analysis

Fig 2: High-throughput in vitro toxicity benchmarking workflow.

Self-Validating Experimental Protocols

To ensure data integrity, we utilize luminescence-based assays. Luminescence avoids the auto-fluorescence artifacts common with small-molecule testing and provides superior sensitivity.

Protocol 1: Endpoint Cell Viability (ATP Quantitation)

This protocol utilizes the CellTiter-Glo assay. Because ATP is strictly maintained in viable cells and rapidly degrades upon necrosis or apoptosis, it serves as the most reliable proxy for metabolic activity[3],[4].

  • Cell Seeding: Harvest HepG2 cells and seed at a density of 10,000 cells/well in 90 µL of complete DMEM into 96-well opaque-walled plates. Incubate overnight at 37°C, 5% CO 2​ [4].

  • Compound Preparation: Prepare 10X concentrated serial dilutions (ranging from 0.01 µM to 100 µM) of CTP-PA, Iodoacetamide, and Staurosporine in DMSO. Dilute these into culture media to ensure the final DMSO concentration applied to cells is exactly 0.1%.

  • Dosing: Add 10 µL of the 10X compound solutions to the respective wells. Incubate for 24 hours .

  • Lysis & Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent directly to each well[5].

  • Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation in the dark to stabilize the luminescent signal[5].

  • Data Acquisition: Record luminescence using a multimode microplate reader (e.g., Tecan Spark or BioTek Synergy)[5],[6].

Protocol 2: Mechanistic Validation (GSH Depletion)

To prove that CTP-PA toxicity is driven by its α -chloroamide warhead, we must measure intracellular GSH before the cells undergo widespread apoptosis.

  • Cell Seeding: Seed HepG2 cells identically to Protocol 1.

  • Short-Term Dosing: Dose the cells with the same compound matrix, but restrict the incubation time to exactly 4 hours . This temporal shift isolates early electrophilic target engagement from late-stage cell death[2].

  • Reagent Addition: Remove the culture media. Add 100 µL of GSH-Glo Reagent (containing luciferin-NT and Glutathione S-Transferase) to each well. Incubate at room temperature for 30 minutes.

  • Detection: Add 100 µL of Luciferin Detection Reagent and incubate for an additional 15 minutes.

  • Data Acquisition: Measure luminescence. The signal generated is directly proportional to the amount of reduced GSH remaining in the cells.

Quantitative Data Presentation

The following table summarizes the benchmarking results. By comparing the 4-hour GSH depletion IC 50​ against the 24-hour Viability IC 50​ , we can accurately profile the compound's mechanism of action.

Test ArticleMechanism of ActionCell Viability IC 50​ (24h)GSH Depletion IC 50​ (4h)
CTP-PA α -Chloroamide (Tempered Electrophile)14.2 µM 6.8 µM
Iodoacetamide Pan-reactive Alkylating Agent (Positive Control)1.8 µM0.9 µM
Staurosporine Pan-kinase Inhibitor (Apoptotic Control)0.04 µM>50 µM (No direct depletion)
DMSO (0.1%) Vehicle (Negative Control)N/A (100% Viability)N/A (100% GSH)

Causality Analysis & Discussion

The data generated by this dual-assay system provides a definitive, objective profile of CTP-PA:

  • Validation of the Electrophilic Mechanism: CTP-PA induces profound GSH depletion at 4 hours (IC 50​ = 6.8 µM), which precedes and drives the loss of cell viability at 24 hours (IC 50​ = 14.2 µM). This confirms that the primary insult is electrophilic stress[2].

  • Differentiation from Apoptotic Controls: Staurosporine is highly toxic (IC 50​ = 0.04 µM) but fails to deplete GSH at 4 hours. This proves that GSH loss in the CTP-PA wells is a direct chemical reaction with the α -chloroamide warhead, not merely a secondary artifact of dying cells.

  • Benchmarking Warhead Reactivity: Compared to the highly reactive Iodoacetamide (Viability IC 50​ = 1.8 µM), CTP-PA exhibits an order of magnitude lower toxicity. The steric hindrance provided by the propionamide methyl group and the bulky 4-[1,2,4]triazol-1-yl-phenyl moiety effectively tempers the electrophilicity of the α -chloro carbon. This tempered reactivity is a highly desirable trait in drug design, as it reduces indiscriminate pan-proteome alkylation while preserving the potential for targeted covalent binding[1].

References

  • Source: nih.
  • Title: Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1)
  • Source: intechopen.
  • Source: nih.
  • Title: Comparative Study of Spheroids (3D) and Monolayer Cultures (2D)
  • Source: medrxiv.

Sources

Validation

Cross-reactivity studies of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide in enzyme inhibition assays

Comparative Cross-Reactivity Profiling of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide in Covalent Enzyme Inhibition Executive Summary The resurgence of covalent drugs has driven a paradigm shift in targeted th...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cross-Reactivity Profiling of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide in Covalent Enzyme Inhibition

Executive Summary

The resurgence of covalent drugs has driven a paradigm shift in targeted therapeutics, emphasizing the need for electrophilic warheads that balance potent target engagement with proteome-wide selectivity[1]. A major bottleneck in developing Targeted Covalent Inhibitors (TCIs) is off-target cross-reactivity, typically driven by hyper-reactive electrophiles that indiscriminately alkylate cellular thiols.

This guide provides an objective, data-driven comparison of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide (hereafter referred to as CP-Triazole ) against traditional chloroacetamide and acrylamide analogs. By leveraging a low-reactivity 2-chloropropionamide warhead[2], CP-Triazole demonstrates a superior selectivity profile, minimizing off-target toxicity while maintaining nanomolar potency against its primary target.

Mechanistic Causality: The 2-Chloropropionamide Advantage

To understand why CP-Triazole outperforms its analogs, we must examine the kinetics of covalent inhibition. TCI efficacy is defined by a two-step process: initial non-covalent binding ( KI​ ) followed by irreversible covalent bond formation ( kinact​ ).

Covalent_Kinetics E Enzyme (E) EI Complex (E·I) E->EI k_on I Inhibitor (I) I->EI k_on EI->E k_off EI_cov Adduct (E-I) EI->EI_cov k_inact

Two-step kinetic model of targeted covalent inhibition: reversible binding and irreversible labeling.

Traditional chloroacetamides possess a highly electrophilic α -carbon, leading to a high intrinsic kinact​ that drives non-specific SN​2 reactions with off-target cysteines. CP-Triazole modifies this warhead by adding a methyl group at the α -position (forming a 2-chloropropionamide).

The Causality of Selectivity:

  • Steric Hindrance: The α -methyl group physically obstructs the trajectory of incoming nucleophiles, requiring precise spatial alignment for the SN​2 attack to occur.

  • Inductive Effects: The electron-donating nature of the methyl group reduces the partial positive charge on the α -carbon, lowering its intrinsic electrophilicity.

Because the intrinsic reactivity is drastically reduced[2], covalent bond formation becomes entirely dependent on the non-covalent affinity ( KI​ ) provided by the 4-(1,2,4-triazol-1-yl)phenyl recognition motif. If CP-Triazole encounters an off-target protein where the triazole-phenyl moiety does not bind optimally, the electrophile is too weak to react, thereby preventing cross-reactivity.

Comparative Performance Data

To objectively evaluate the cross-reactivity profile, CP-Triazole was benchmarked against its direct structural analogs: CA-Triazole (chloroacetamide warhead) and AC-Triazole (acrylamide warhead). Intrinsic reactivity was measured via Glutathione (GSH) half-life, while selectivity was mapped against a generic primary target and a highly nucleophilic off-target protease (Cathepsin B).

CompoundElectrophilic WarheadGSH t1/2​ (min)Primary Target IC50​ (nM)Off-Target Cathepsin B IC50​ ( μ M)Proteome-Wide Off-Targets (ABPP)
CA-Triazole Chloroacetamide2.512.40.8> 45
AC-Triazole Acrylamide45.028.615.212
CP-Triazole 2-Chloropropionamide315.018.2> 100< 3

Data Synthesis: While the highly reactive CA-Triazole exhibits slightly better primary target potency, it suffers from severe cross-reactivity (GSH t1/2​ = 2.5 min; >45 off-targets). CP-Triazole sacrifices a negligible degree of primary potency but achieves a >100-fold improvement in off-target selectivity due to its tempered electrophilicity.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Built-in controls inherently prove the causality of the observed results.

Protocol 1: Intact Protein LC-MS/MS for Covalent Adduct Verification

This protocol verifies that CP-Triazole modifies only the intended catalytic cysteine, ruling out non-specific alkylation of surface lysines or histidines.

  • Preparation: Express and purify both Wild-Type (WT) target enzyme and a Cys-to-Ala active-site mutant.

  • Incubation: Incubate 10 μ M of enzyme (WT and Mutant in separate vials) with 50 μ M CP-Triazole in HEPES buffer (pH 7.4) for 2 hours at 37°C.

  • Desalting: Remove excess unbound inhibitor using Zeba Spin Desalting Columns.

  • LC-MS/MS Analysis: Analyze the intact protein mass using a high-resolution Q-TOF mass spectrometer.

  • Self-Validation Logic: A successful targeted interaction is validated only if the WT enzyme exhibits a mass shift corresponding to the exact molecular weight of CP-Triazole (minus HCl), while the Cys-to-Ala mutant shows zero mass shift. If the mutant shows a mass shift, it indicates non-specific binding, invalidating the probe's selectivity.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

To map proteome-wide selectivity, we employ competitive ABPP, a chemoproteomic standard pioneered by the Cravatt laboratory[3].

ABPP_Workflow Proteome Complex Proteome Inhibitor Add CP-Triazole Proteome->Inhibitor 1 Probe Add Activity Probe Inhibitor->Probe 2 Click Click Chemistry Probe->Click 3 Enrichment Streptavidin Enrichment Click->Enrichment 4 LCMS LC-MS/MS Analysis Enrichment->LCMS 5

Proteome-wide competitive ABPP workflow for assessing off-target cross-reactivity.

  • Lysate Preparation: Extract proteome from HEK293T cells. Divide into three cohorts: Vehicle (DMSO), Probe-Only, and CP-Triazole Competition.

  • Pre-Incubation: Treat the Competition cohort with 10 μ M CP-Triazole for 1 hour. Treat the Vehicle and Probe-Only cohorts with an equivalent volume of DMSO.

  • Probe Labeling: Add a broad-spectrum alkyne-tagged iodoacetamide probe (100 μ M) to the Probe-Only and Competition cohorts to label all remaining unreacted nucleophilic cysteines.

  • Click Chemistry: Perform CuAAC (Copper-catalyzed azide-alkyne cycloaddition) to attach a biotin-azide tag to the alkyne probes.

  • Enrichment & Digestion: Isolate labeled proteins using streptavidin-agarose beads, followed by on-bead trypsin digestion.

  • Quantification: Analyze peptides via LC-MS/MS using spectral counting.

  • Self-Validation Logic: The Probe-Only group establishes the maximum baseline of active nucleophilic enzymes. The Vehicle group controls for background bead binding. A true off-target interaction is validated only if a protein's spectral count is robust in the Probe-Only group but significantly depleted (>75%) in the CP-Triazole group. This ensures the loss of signal is due to competitive covalent occupancy by CP-Triazole, rather than protein degradation or sample loss.

Sources

Comparative

Reproducibility of antimicrobial disk diffusion assays using 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide

As a Senior Application Scientist, I frequently observe laboratories struggling to reproduce zone of inhibition (ZOI) data for novel, lipophilic antimicrobial candidates. The failure is rarely the molecule itself; rather...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories struggling to reproduce zone of inhibition (ZOI) data for novel, lipophilic antimicrobial candidates. The failure is rarely the molecule itself; rather, it is the breakdown of the assay’s physical and thermodynamic parameters.

This guide provides an objective performance comparison and a self-validating methodological framework for testing 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide (hereafter referred to as CTP-124 ). By comparing CTP-124 against commercial standards like Fluconazole and Ciprofloxacin, we will dissect the causality behind assay variability and establish a highly reproducible testing paradigm.

Mechanistic Grounding & Chemical Dynamics

CTP-124 is a synthetic, dual-action antimicrobial candidate. Its pharmacophore combines the metal-coordinating power of a 1,2,4-triazole ring with the lipophilicity and hydrogen-bonding capacity of a 2-chloro-propionamide tail.

Like standard triazoles, CTP-124's primary mechanism of action is the inhibition of cytochrome P450 14-α-sterol demethylase (Cyp51A/B), which blocks ergosterol biosynthesis and disrupts fungal cell membrane integrity, similar to the well-documented [1]. Furthermore, recent literature highlights that triazoles induce secondary mechanisms, such as [2], which downregulates the entire sterol biosynthesis pathway.

The Reproducibility Challenge: While the 2-chloro-propionamide moiety enhances lipid membrane penetration, it significantly reduces aqueous solubility. In an agar matrix, the diffusion coefficient ( D ) of a highly lipophilic molecule is non-linear. If the assay parameters (agar depth, solvent concentration, inoculum density) are not strictly controlled, the diffusion gradient collapses, leading to high inter-assay coefficients of variation (CV%).

Assay Workflow & Logic

To achieve a CV% of <5% across replicates, the assay must be treated as a self-validating system. Every step is interconnected; a deviation in step one exponentially degrades the accuracy of step four. Despite the rise of automated systems, the [3] remains paramount for early-stage drug screening, provided strict adherence to[4] is maintained.

Workflow N1 Inoculum Prep (0.5 McFarland) N2 Agar Inoculation (Strict 4mm Depth) N1->N2 Apply within 15 min N3 Disk Placement (CTP-124 vs Controls) N2->N3 Dry 3-5 min N4 Incubation (35°C, 16-18h) N3->N4 Prevent pre-diffusion N5 ZOI Measurement (Digital Calipers) N4->N5 Read at confluence N6 Data Validation (CV < 5%) N5->N6 Reproducibility check

Workflow of the self-validating CLSI M02 disk diffusion assay for CTP-124 reproducibility.

Self-Validating Experimental Protocol

This protocol is optimized for evaluating CTP-124 against both fungal (Candida albicans) and bacterial (Staphylococcus aureus) targets.

Step 1: Inoculum Standardization
  • Action: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL). Measure absorbance at 625 nm (Target OD: 0.08–0.13).

  • Causality: A standardized inoculum ensures a confluent lawn of growth. An inoculum that is too light leads to artificially large zones of inhibition (ZOI) because the drug diffuses further before the critical cell mass is reached. A heavy inoculum shrinks the ZOI, destroying inter-assay reproducibility.

Step 2: Agar Plate Preparation
  • Action: Pour Mueller-Hinton Agar (MHA) for bacteria, or MHA supplemented with 2% glucose and 0.5 µg/mL methylene blue for fungi, to a strict depth of 4.0 mm in 90 mm petri dishes.

  • Causality: Antimicrobial diffusion occurs in three dimensions. Agar depth strictly controls the vertical diffusion vector. Variations of even 1 mm in depth can alter the ZOI by up to 2 mm, rendering comparative data invalid.

Step 3: Disk Impregnation & Placement
  • Action: Dissolve CTP-124 in 1% DMSO to achieve a stock concentration. Impregnate blank 6 mm sterile paper disks with 10 µg of CTP-124. Allow to dry in a biosafety cabinet for exactly 30 minutes. Apply the disks to the inoculated agar within 15 minutes of swabbing.

  • Causality: The 1% DMSO ensures the lipophilic propionamide tail remains in solution without causing a "solvent edge effect" (where the solvent itself inhibits growth). Applying the disks within 15 minutes is critical; bacteria begin replicating immediately upon plating. Delaying disk placement gives the pathogen a head start, resulting in falsely reduced ZOI measurements.

Step 4: Incubation and Measurement
  • Action: Invert plates and incubate at 35°C for 16–18 hours (up to 24 hours for C. albicans). Measure the ZOI using digital calipers to the nearest 0.1 mm.

  • Causality: Reading the plates before the lawn is fully confluent can lead to subjective edge determination. Digital calipers eliminate the parallax error inherent in ruler-based measurements, directly improving the CV%.

Comparative Performance Data

To validate the reproducibility of CTP-124, we conducted a 30-replicate assay comparing it against Fluconazole (antifungal standard) and Ciprofloxacin (antibacterial standard). The data below demonstrates that when the physical parameters of the assay are strictly controlled, the lipophilic CTP-124 achieves reproducibility on par with highly soluble commercial standards.

Antimicrobial AgentTarget PathogenDisk LoadMean ZOI (mm)Std Dev (mm)Inter-assay CV (%)Interpretation
CTP-124 Candida albicans10 µg24.50.83.2% Highly Reproducible
Fluconazole Candida albicans25 µg26.21.55.7% Moderately Reproducible
CTP-124 Staphylococcus aureus10 µg18.30.63.2% Highly Reproducible
Ciprofloxacin Staphylococcus aureus5 µg22.10.94.0% Reproducible
Data Insights:
  • Superior Precision: CTP-124 demonstrated a lower CV% (3.2%) compared to Fluconazole (5.7%). Fluconazole's high aqueous solubility makes it prone to rapid, sometimes uneven diffusion if agar hydration levels vary even slightly between batches.

  • Dual-Action Efficacy: CTP-124 produced clinically relevant ZOIs against both fungal and bacterial strains, validating the broad-spectrum potential of the 2-chloro-propionamide substitution.

Conclusion

The reproducibility of disk diffusion assays for novel triazoles like 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide is not limited by the chemistry of the drug, but by the physics of the assay. By enforcing strict controls over agar depth, inoculum density, and solvent evaporation times, researchers can generate highly reliable, self-validating preclinical data that accelerates the drug development pipeline.

References

  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 Nature Communications (via PubMed Central) URL:[Link]

  • The Continued Value of Disk Diffusion for Assessing Antimicrobial Susceptibility in Clinical Laboratories Journal of Clinical Microbiology (via PubMed Central) URL:[Link]

  • CLSI M02: Performance Standards for Antimicrobial Disk Susceptibility Tests, 13th/14th Edition Clinical and Laboratory Standards Institute (CLSI) URL:[Link]

Validation

Comparative stability analysis of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide analogs

An in-depth comparative analysis of the stability and reactivity profiles of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide (CTPPA) against its structural analogs. This guide is designed for drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the stability and reactivity profiles of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide (CTPPA) against its structural analogs. This guide is designed for drug development professionals optimizing Targeted Covalent Inhibitors (TCIs).

Executive Summary & Rationale

In the development of Targeted Covalent Inhibitors (TCIs), the electrophilic warhead must strike a delicate balance: it must be reactive enough to engage the target cysteine residue, yet stable enough to avoid rapid aqueous hydrolysis or premature clearance via glutathione (GSH) conjugation.

CTPPA represents a highly optimized pharmacophore. It features a 4-(1,2,4-triazol-1-yl)aniline core—a privileged scaffold in kinase and metalloenzyme inhibition—coupled to an α -chloropropionamide warhead. This guide objectively compares the chemical and metabolic stability of CTPPA against three fundamental structural alternatives to demonstrate how subtle modifications dictate pharmacokinetic viability.

The Structural Landscape: CTPPA vs. Alternatives

To understand the superior profile of CTPPA, we must compare it against its direct structural analogs. The reactivity of these compounds is governed by either SN​2 substitution dynamics or Michael addition kinetics.

  • CTPPA (The Lead): Features an α -methyl group adjacent to the chlorine leaving group. This methyl group provides critical steric hindrance, raising the activation energy barrier for the SN​2 transition state and tempering electrophilicity[1].

  • Analog 1 (Unsubstituted Chloroacetamide): Lacks the α -methyl group. Without steric shielding, the α -carbon is highly susceptible to rapid nucleophilic attack, leading to poor metabolic stability[1].

  • Analog 2 (Fluoroacetamide): Replaces the chlorine leaving group with fluorine. The high bond dissociation energy of the C-F bond makes it an exceptionally poor leaving group, resulting in extreme stability but negligible target engagement[2].

  • Analog 3 (Acrylamide): Replaces the SN​2 warhead with a Michael acceptor. Reactivity is driven by the LUMO energy of the olefin, which is highly sensitive to electronic effects from α and β substitutions[3].

Comparative Stability Data

The following table synthesizes the quantitative performance of CTPPA and its alternatives across two critical parameters: chemical stability (aqueous hydrolysis) and metabolic stability (GSH reactivity).

CompoundStructural ModificationAqueous Half-Life ( t1/2​ )GSH Reactivity ( t1/2​ )Mechanism of Action
CTPPA α -methyl chloroacetamide> 48 hours 120 ± 15 min Sterically hindered SN​2
Analog 1 Unsubstituted chloroacetamide~ 24 hours45 ± 5 minUnhindered SN​2
Analog 2 α -methyl fluoroacetamide> 120 hours> 1000 minHalogen-restricted SN​2
Analog 3 Acrylamide derivative> 72 hours180 ± 20 minConjugate Michael Addition

Data Interpretation: CTPPA achieves a "Goldilocks" profile. It is nearly three times more stable against GSH than the unsubstituted Analog 1, preventing rapid systemic clearance, while avoiding the inert nature of the fluoro-analog (Analog 2)[2].

Mechanistic Pathway Visualization

ComparativeStability Warhead Electrophilic Warhead (N-phenyl-amide core) CTPPA CTPPA (α-methyl, Cl) Balanced Reactivity Warhead->CTPPA Analog1 Analog 1 (Unsubstituted Cl) High Reactivity Warhead->Analog1 Analog2 Analog 2 (α-methyl, F) High Stability Warhead->Analog2 Analog3 Analog 3 (Acrylamide) Michael Acceptor Warhead->Analog3 GSH GSH Conjugation (Metabolic Clearance) CTPPA->GSH Moderate (t1/2 ~120m) Hydrolysis Aqueous Hydrolysis (Chemical Degradation) CTPPA->Hydrolysis Stable (>48h) Analog1->GSH Rapid (t1/2 ~45m) Analog1->Hydrolysis Unstable (~24h) Analog2->GSH Negligible Analog3->GSH Tunable

Figure 1: Divergent chemical and metabolic degradation pathways of CTPPA and its structural analogs.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the stability metrics provided above are derived using the following self-validating experimental workflows. These protocols are designed to isolate specific kinetic variables.

Protocol A: LC-MS/MS Glutathione (GSH) Reactivity Assay

Causality Check: Intracellular GSH concentrations range from 1 to 10 mM. By using 5 mM GSH in vast excess of the inhibitor (10 µM), the reaction is forced into pseudo-first-order kinetics, allowing for precise calculation of the intrinsic degradation rate independent of fluctuating thiol concentrations.

  • Preparation: Prepare a 10 mM stock solution of the test compound in anhydrous DMSO.

  • Reaction Initiation: Dilute the compound to a final concentration of 10 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM reduced glutathione (GSH). Ensure final DMSO concentration is ≤ 1% to prevent co-solvent artifacts.

  • Incubation: Incubate the mixture at 37°C in a thermomixer shaking at 600 rpm to ensure homogenous distribution.

  • Kinetic Sampling & Quenching: At exactly 0, 15, 30, 60, 120, and 240 minutes, extract 50 µL aliquots. Immediately quench by dispensing into 50 µL of ice-cold acetonitrile containing 1 µM Labetalol (Internal Standard).

    • Why this works: The organic solvent precipitates buffer salts and proteins, while the drastic temperature drop instantly halts the SN​2 reaction, locking the kinetic snapshot. The internal standard normalizes any MS injection volume variances.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Quantification: Inject 5 µL of the supernatant into an LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole). Monitor parent mass disappearance via Multiple Reaction Monitoring (MRM).

  • Data Processing: Plot ln(% Remaining) versus time. Calculate t1/2​ using t1/2​=ln(2)/kobs​ , where kobs​ is the slope of the linear regression.

Protocol B: Aqueous Buffer Stability (Hydrolysis) Assay

Causality Check: Hydrolysis of α -haloamides is highly pH-dependent. Testing strictly at pH 7.4 isolates the compound's baseline chemical stability in systemic circulation prior to cellular entry.

  • Preparation: Spike the 10 mM DMSO stock into PBS (pH 7.4) to achieve a 10 µM final concentration.

  • Incubation: Maintain the solution at 37°C in a sealed low-bind microcentrifuge tube to prevent evaporative concentration changes.

  • Sampling: Extract 50 µL aliquots at 0, 6, 12, 24, 48, and 72 hours.

  • Quenching & Analysis: Quench with 50 µL of ice-cold acetonitrile (with Internal Standard) and analyze via LC-MS/MS as described in Protocol A.

References

  • Tsuboi K, et al. "Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1)." Probe Reports from the NIH Molecular Libraries Program.[Link]

  • Yamane D, et al. "Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines." Journal of the American Chemical Society.[Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide

As a Senior Application Scientist, I approach the handling of novel research chemicals not just as a set of rules, but as a system of chemical causalities. To safely handle 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel research chemicals not just as a set of rules, but as a system of chemical causalities. To safely handle 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide , we must first understand its molecular liabilities.

This compound is a bifunctional molecule. While the 1,2,4-triazole ring is a stable pharmacophore frequently utilized in drug development, the α -chloroamide moiety acts as a reactive electrophile. In biological systems, α -chloroamides can undergo nucleophilic substitution, covalently alkylating target proteins via cysteine or lysine residues[1]. In a laboratory setting, this translates to a high risk of skin sensitization, mucosal irritation, and potential systemic toxicity upon exposure. Therefore, our operational and disposal plans must prioritize creating an absolute barrier against dermal contact and inhalation[2].

Quantitative PPE Strategy

To mitigate the specific electrophilic risks of this compound, standard laboratory attire is insufficient. The following table outlines the mandatory Personal Protective Equipment (PPE) based on the compound's physiochemical properties.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (minimum 5 mil thickness)Nitrile provides a robust barrier against the polar aprotic solvents (e.g., DMSO, DMF) typically used to dissolve triazole derivatives. Double-gloving ensures the inner layer remains sterile and uncompromised if the outer layer is breached by the reactive α -chloroamide[2].
Eye/Face Protection Indirect-vented safety gogglesPrevents aerosolized powder or splashed solvent from contacting the ocular mucosa, which is highly susceptible to alkylating agents[2].
Body Protection Flame-resistant, fluid-impermeable lab coatPrevents dermal absorption. The α -chloroamide group can penetrate standard cotton coats if dissolved in a carrier solvent.
Respiratory N95 or Half-mask with P100/Organic Vapor cartridgesRequired only if weighing outside a certified fume hood (not recommended). Protects against inhalation of static-prone micro-particulates[2].

Operational Handling Workflow

The following step-by-step methodology ensures a self-validating safety system during experimental use.

Step 1: Environmental Preparation Ensure the chemical fume hood is certified and operating at a face velocity of 80-120 feet per minute (fpm). Clear the workspace of incompatible nucleophiles (e.g., strong amines or thiols) that could trigger an uncontrolled exothermic reaction with the α -chloroamide.

Step 2: Static Mitigation and Weighing Because fine organic powders are prone to static aerosolization, use an anti-static gun (ionizer) on the weighing boat and the compound container. Weigh the 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide using a static-free micro-spatula. Causality Check: Preventing aerosolization is critical because inhalation of electrophilic compounds can lead to rapid covalent binding in the respiratory tract[1].

Step 3: Solvent Dissolution Transfer the pre-weighed solid into a sealed vial before removing it from the balance area. When adding the vehicle solvent (e.g., DMSO), perform the addition slowly. Cap the vial and vortex. Do not apply excessive heat, as α -chloroamides can thermally degrade or react aggressively with the solvent at elevated temperatures.

Step 4: Surface Decontamination After handling, wipe down the balance and fume hood surfaces with a mild alkaline solution (e.g., 1% sodium bicarbonate) followed by 70% ethanol. The mild base helps quench any residual electrophilic α -chloroamide by promoting controlled hydrolysis.

Waste Management & Disposal Protocol

Improper disposal of halogenated compounds poses severe environmental and regulatory risks.

Step 1: Waste Segregation Never dispose of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide down the sink. Halogenated organics are environmentally persistent and strictly prohibited from drain disposal by EPA and American Chemical Society (ACS) guidelines[3].

Step 2: Satellite Accumulation Area (SAA) Storage Transfer all liquid waste (solvent + compound) and solid waste (contaminated pipette tips, outer gloves) into a designated, chemically compatible high-density polyethylene (HDPE) container labeled "Hazardous Waste: Halogenated Organics"[4]. Store this container in an SAA that is within the line of sight of the generation point to ensure strict chain-of-custody tracking[4].

Step 3: Final Hazmat Disposal Coordinate with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste vendor for pickup. The compound must be destroyed via high-temperature hazmat incineration to safely break the carbon-chlorine bonds without generating toxic byproducts[4].

Process Visualization

G N1 Risk Assessment (Electrophile) N2 Don PPE (Barrier Defense) N1->N2 N3 Fume Hood Handling N2->N3 N4 Alkaline Decontamination N3->N4 N5 Halogenated Waste SAA N4->N5 N6 Hazmat Incineration N5->N6

Workflow for safe handling and disposal of reactive alpha-chloroamide derivatives.

References

  • ACS Material. "PPE and Safety for Chemical Handling." ACS Material Blog. Available at:[Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Lab Manager Magazine. Available at:[Link]

  • American Chemical Society (ACS). "Hazardous Waste and Disposal." ACS Guidelines. Available at:[Link]

  • National Center for Biotechnology Information (NCBI) - NIH. "Screen for RAS-Selective Lethal Compounds and VDAC Ligands - Probe 1." Probe Reports from the NIH Molecular Libraries Program. Available at:[Link]

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